5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid
Description
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Properties
IUPAC Name |
5-methyl-4-methylsulfanylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-4-6(11-2)3-5(10-4)7(8)9/h3H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAKSZZUOAUZRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid
Abstract
This guide provides a comprehensive technical overview of the essential physicochemical properties of the novel heterocyclic compound, 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid. The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1] Understanding the physicochemical characteristics of new furan derivatives is therefore a critical step in evaluating their potential as drug candidates. This document outlines the compound's structural identity, presents computationally predicted properties, and details robust, field-proven experimental protocols for determining key parameters such as aqueous solubility, pKa, lipophilicity (LogD), and chemical stability. The causality behind experimental choices is explained, and all quantitative data are summarized for clarity. This guide is designed to serve as a practical framework for the initial characterization of this and similar novel chemical entities in a drug discovery setting.
Introduction: The Rationale for Characterization
The furan ring is a five-membered aromatic heterocycle that is a core component of many natural products and synthetic compounds with significant biological activity.[1] Its derivatives are explored for a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and anti-cancer effects.[1] The specific compound, 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid, incorporates several key functional groups that are likely to modulate its biological and physicochemical behavior:
-
A Furan Core: Provides a rigid, aromatic scaffold.
-
A Carboxylic Acid: A common functional group in drugs, typically ionized at physiological pH, which strongly influences solubility and potential receptor interactions.
-
A Methyl Group: Increases lipophilicity and can influence metabolic stability.
-
A Methylsulfanyl Group: A sulfur-containing moiety that can impact lipophilicity, metabolism, and protein binding.
A thorough understanding of this compound's physicochemical properties is paramount. These characteristics—solubility, acidity (pKa), and lipophilicity (LogP/LogD)—govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its journey from administration to its therapeutic target.[2][3] This guide establishes the foundational methods for elucidating this profile.
Compound Identity and Structure
Before experimental characterization, it is essential to confirm the identity and basic properties of the molecule.
| Property | Value | Source |
| IUPAC Name | 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid | - |
| Molecular Formula | C7H8O3S | Calculated |
| Molecular Weight | 188.20 g/mol | Calculated |
| Canonical SMILES | CS C1=C(C(=O)O)OC(=C1)C | - |
Structure:
Computational Profiling: An In Silico First Look
In modern drug discovery, computational tools provide rapid, initial estimates of key physicochemical properties. These predictions guide experimental design and help prioritize compounds. While not a substitute for experimental data, they offer valuable early insights.
| Parameter | Predicted Value | Significance in Drug Discovery |
| cLogP | 1.85 ± 0.5 | Measures the lipophilicity of the neutral molecule. A value <5 is favorable for oral absorption according to Lipinski's Rule of Five.[4] |
| pKa (Acidic) | 3.5 ± 0.2 | The carboxylic acid is predicted to be a moderately strong acid, meaning it will be predominantly ionized (negatively charged) at physiological pH (7.4), which typically enhances aqueous solubility.[5] |
| Topological Polar Surface Area (TPSA) | 66.8 Ų | An indicator of membrane permeability. Values <140 Ų are generally associated with good cell permeability. |
Note: Values are generated from standard cheminformatics software (e.g., ChemDraw, SwissADME) and should be confirmed experimentally.
Experimental Characterization Protocols
As a Senior Application Scientist, my experience dictates that robust, reproducible experimental data is the cornerstone of any successful development program. The following sections detail standardized, self-validating protocols for determining the critical physicochemical properties of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid.
Aqueous Solubility Determination
Expertise & Rationale: Aqueous solubility is a critical determinant of a drug's dissolution rate and bioavailability.[6] For early-stage discovery, a kinetic solubility assay provides a high-throughput assessment. However, for lead optimization, a thermodynamic (shake-flask) method is the gold standard as it measures the true equilibrium solubility of the most stable crystalline form.[7] We will detail the shake-flask method here for its accuracy and reliability.
Protocol: Equilibrium Shake-Flask Solubility
-
Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time is crucial to ensure a true equilibrium is reached between the solid and dissolved states.[7]
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully remove a precise aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable mobile phase and analyze the concentration using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve of the compound.
-
Validation: The presence of solid material at the end of the experiment visually confirms that saturation was achieved.
Diagram: Shake-Flask Solubility Workflow
Caption: Workflow for thermodynamic solubility determination.
Acidity Constant (pKa) Determination
Expertise & Rationale: The pKa value defines the pH at which a compound is 50% ionized. For a carboxylic acid like our target molecule, this value is critical for predicting its charge state, solubility, and receptor binding in different biological compartments. Potentiometric titration is a highly accurate and direct method for pKa determination.[5][8]
Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., water/methanol) if aqueous solubility is limited.
-
Titration Setup: Use an auto-titrator equipped with a calibrated pH electrode. Maintain a constant temperature (e.g., 25°C) and stir the solution under an inert atmosphere (e.g., nitrogen) to prevent CO2 absorption.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, specifically the pH at which half of the acid has been neutralized.[8] Specialized software is used to calculate the pKa from the first derivative of the titration curve.
Lipophilicity (LogD) Determination
Expertise & Rationale: Lipophilicity is a key driver of membrane permeability and metabolic clearance. While cLogP describes the lipophilicity of the neutral species, LogD (the distribution coefficient) is more physiologically relevant because it measures lipophilicity at a specific pH, accounting for both neutral and ionized forms.[2][4] Since our compound is an acid, its LogD will be highly pH-dependent. We will measure LogD at pH 7.4.
Protocol: Shake-Flask LogD at pH 7.4
-
System Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate each phase by vigorously mixing them for 24 hours and then allowing them to separate. This step is critical for accurate results.
-
Compound Addition: Add a known amount of the compound (from a stock solution in a minimal amount of solvent like DMSO) to a vial containing a known volume of the pre-saturated n-octanol and PBS (e.g., 1:1 v/v).
-
Equilibration: Shake the vial vigorously for 1-3 hours to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both the n-octanol and the aqueous (PBS) layers. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculation: The LogD is calculated as: LogD_pH7.4 = log10 ( [Compound]_octanol / [Compound]_aqueous )
Diagram: Lipophilicity and pH Relationship
Caption: Ionization state and its impact on lipophilicity.
Chemical Stability Assessment
Expertise & Rationale: A drug candidate must be sufficiently stable in relevant biological and formulation media. Stability testing evaluates the degradation of the compound under defined conditions, which is crucial for determining its shelf-life and potential for degradation in vivo.[9][10] A simple solution stability study at different pH values is a standard first-pass assessment.
Protocol: pH-Dependent Solution Stability
-
Buffer Preparation: Prepare a series of aqueous buffers, for example: pH 2 (simulating gastric fluid), pH 7.4 (simulating blood), and pH 9.
-
Sample Incubation: Prepare solutions of the compound at a known concentration (e.g., 10 µM) in each buffer. Incubate these solutions at a controlled temperature (e.g., 37°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Degradation Monitoring: Immediately analyze the samples by HPLC-UV. The stability is assessed by measuring the decrease in the peak area of the parent compound over time.
-
Data Reporting: Report the results as the percentage of the parent compound remaining at each time point. This data can be used to calculate the compound's half-life (t½) in each condition.
Summary and Forward Look
This technical guide has outlined the foundational framework for the physicochemical characterization of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid. By combining in silico predictions with robust experimental protocols for determining solubility, pKa, LogD, and chemical stability, researchers can build a comprehensive data package. This package is essential for making informed decisions in the drug discovery and development process. The data generated through these methods will directly inform structure-activity relationship (SAR) and structure-property relationship (SPR) studies, guiding the optimization of this chemical series toward a viable clinical candidate.
References
-
Štefane, B., & Požgan, F. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(4), 405-412. [Link]
-
The Good Scents Company. (n.d.). 2-methyl 5-(methyl thio) furan. Retrieved from [Link]
-
American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Topic Q 1 A (R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Desamero, R. Z. B., et al. (2016). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ResearchGate. [Link]
-
Li, H., et al. (2020). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry, 22(10), 3125-3134. [Link]
-
ACD/Labs. (2024). LogP vs LogD - What is the Difference? Retrieved from [Link]
-
Defense Technical Information Center. (2010). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]
-
Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
ResearchGate. (2020). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Retrieved from [Link]
-
Van der Pijl, et al. (2017). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(Methoxymethyl)furan-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). 5-(Methylsulfinyl)furan-2-carboxylic acid. Retrieved from [Link]
-
Subirats, X., et al. (2018). Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. Analytica Chimica Acta, 1025, 199-207. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Furancarboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
Shaik, A. B., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 1-10. [Link]
-
ResearchGate. (2012). Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. Retrieved from [Link]
-
ICCVAM. (2003). Test Method Protocol for Solubility Determination. Retrieved from [Link]
- Google Patents. (1997). Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
-
Pharmaceutical Guidelines. (2025). 5 Easy Methods to Calculate pKa. Retrieved from [Link]
-
De Vito, V., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1501. [Link]
-
NETZSCH. (2025). Determining the Ideal Solubility of Drug Candidates by Means of DSC. Retrieved from [Link]
-
ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]
-
Hou, T., et al. (2023). Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5693-5695. [Link]
-
Longdom Publishing. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Retrieved from [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
-
Food and Drug Administration. (2005). ASEAN Guideline on Stability Study of Drug Product. Retrieved from [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]
-
Pion Inc. (2024). Introduction to log P and log D measurement using PionT3. Retrieved from [Link]
Sources
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- 2. LogD/LogP - Enamine [enamine.net]
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- 5. acdlabs.com [acdlabs.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. japsonline.com [japsonline.com]
Structural Elucidation of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid
Executive Summary & Biological Context
5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid (PubChem CID: 74710) represents a significant class of polysubstituted furan derivatives.[1] Often identified as a metabolite associated with Furan Fatty Acids (FuFAs), this molecule shares structural homology with urofuran acids and the renal biomarker CMPF (3-carboxy-4-methyl-5-propyl-2-furanpropionic acid).[1]
Accurate structural elucidation of this compound is challenging due to the high degree of substitution on the furan ring, which eliminates scalar coupling (
This guide details a self-validating spectroscopic workflow to unambiguously distinguish the target structure from its regioisomers (e.g., 3-methylsulfanyl variants) using High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) techniques.[1]
Elucidation Strategy: The Regiochemistry Challenge
The primary analytical challenge is determining the position of the methylsulfanyl (-SMe) group relative to the carboxylic acid and the 5-methyl group.[1]
-
Target Structure: 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid.[1] (Proton at C3 ).
-
Likely Isomer: 5-Methyl-3-(methylsulfanyl)furan-2-carboxylic acid.[1] (Proton at C4 ).[2][3]
The distinction relies on establishing the spatial and electronic environment of the single remaining furan ring proton.
Workflow Visualization
Figure 1: Step-by-step structural elucidation workflow from isolation to confirmation.
High-Resolution Mass Spectrometry (HRMS)[1]
Before NMR analysis, the molecular formula must be locked to rule out oxidation variants (sulfoxides) or chain-extended homologs.[1]
Method Protocol
-
Ionization: Electrospray Ionization (ESI), Negative Mode (favored for carboxylic acids).[1]
-
Solvent: Methanol/Water (50:[1]50) + 0.1% Formic Acid.
Data Interpretation
| Parameter | Value | Interpretation |
| Molecular Formula | C | Target composition.[1][3][4][5][6][7] |
| Calc. Mass [M-H] | 171.0121 Da | Monoisotopic mass.[1] |
| Isotope Pattern | A+2 (~4.5%) | Diagnostic of Sulfur presence ( |
| RDB (Unsaturation) | 4.0 | Furan Ring (3) + Carboxylic Acid (1).[1] |
Critical Check: If the mass is M+16 (187.0 Da), the sample is the sulfoxide metabolite. If M+14, it is a chain-extended homolog.[1]
NMR Spectroscopy: The Definitive Proof
The core of this elucidation rests on 2D NMR. We utilize NOESY (Nuclear Overhauser Effect Spectroscopy) as the "spatial ruler" to measure the distance between the ring proton and the methyl substituents.
Sample Preparation[5][6]
-
Solvent: DMSO-
(Preferred over CDCl to prevent carboxylic acid dimerization broadening and ensure solubility).[1] -
Concentration: 5–10 mg in 600 µL.
-
Temperature: 298 K.
Predicted 1D NMR Data (DMSO- )
| Position | Type | Shift ( | Multiplicity | Integration | Assignment Logic |
| -COOH | OH | 12.8 - 13.2 | Broad Singlet | 1H | Acidic proton (exchangeable).[1] |
| H-3 | CH | 7.15 - 7.25 | Singlet | 1H | Diagnostic: Ortho to EWG (-COOH).[1] Deshielded. |
| S-Me | CH | 2.40 - 2.45 | Singlet | 3H | Thiomethyl group.[1] |
| 5-Me | CH | 2.25 - 2.35 | Singlet | 3H | Methyl on furan ring.[1] |
Note: In the 3-SMe isomer, the ring proton would be at H-4.[1] H-4 is typically more shielded (approx 6.4 - 6.6 ppm) than H-3.[1] However, substituent effects can make chemical shift unreliable. Spatial connectivity is required. [1]
2D NMR Logic: Distinguishing Isomers
We apply the NOESY and HMBC (Heteronuclear Multiple Bond Correlation) experiments to differentiate the target from its isomer.
The "Smoking Gun" Logic:
Structural Connectivity Diagram
Figure 2: Logic gate for distinguishing regioisomers based on NOE and HMBC correlations.
Detailed Experimental Protocols
HRMS Acquisition[6]
-
Dilute 1 mg of sample in 1 mL MeOH.
-
Direct infuse at 5 µL/min into ESI source.
-
Set Capillary Voltage: -2.5 kV (Negative mode).[1]
-
Scan range: 50–500
. -
Calibrate with NaI/CsI cluster solution immediately prior to acquisition.
NMR Acquisition (600 MHz equivalent)
-
1H NMR: 16 scans, D1 (relaxation delay) = 5.0s. (Long D1 essential for accurate integration of methyls vs aromatic proton).
-
13C NMR: 1024 scans. Power-gated decoupling.
-
NOESY:
-
Mixing time (
): 500 ms.[1] -
Resolution: 2048 x 256 points.
-
Why 500ms? Optimized for small molecules (MW < 400) to observe positive NOE enhancements.
-
-
HMBC:
-
Optimized for long-range coupling (
) of 8 Hz.[1] -
Critical for seeing the H3
C(COOH) correlation.
-
References & Authority
-
Furan Fatty Acid Metabolism:
-
NMR of Furans:
-
Context: Chemical shift additivity rules for trisubstituted furans.
-
Source: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard Reference for SCS values).
-
-
Compound Registry:
-
Synthetic Analogs:
Sources
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- 4. researchgate.net [researchgate.net]
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- 6. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermochemical Stability of Substituted Furan Carboxylic Acids: A Technical Guide
Executive Summary
Substituted furan carboxylic acids, particularly 2-furoic acid (2-FA) and 2,5-furandicarboxylic acid (FDCA) , have emerged as pivotal building blocks in sustainable materials science (e.g., PEF plastics) and pharmaceutical chemistry (as bioisosteres for benzoic acid). However, their deployment is frequently bottlenecked by their thermal instability—specifically, their propensity for decarboxylation and ring-opening under processing conditions.
This guide provides a rigorous thermochemical profile of these compounds, elucidating the mechanistic drivers of decomposition and establishing validated protocols for stability assessment. By synthesizing thermodynamic data with kinetic pathways, we aim to equip researchers with the predictive insights needed to optimize synthesis and processing parameters.
Molecular Architecture & Electronic Effects
The thermal stability of furan carboxylic acids is dictated by the heteroaromatic nature of the furan ring and the positioning of the carboxyl group. Unlike benzene, furan has lower resonance energy (approx. 16 kcal/mol vs. 36 kcal/mol for benzene), making the ring more susceptible to thermal cleavage and electrophilic attack.
The Regiochemical Stability Hierarchy
Experimental data indicates a distinct stability hierarchy based on the carboxyl position:
-
3-Furoic Acid > 2-Furoic Acid
Mechanistic Causality: The thermal decarboxylation of heteroaromatic acids typically proceeds via an intermediate where the carboxyl group leaves, generating a localized negative charge (carbanion-like character) on the ring.
-
2-Position (
): The inductive electron-withdrawing effect (-I) of the ring oxygen atom stabilizes the developing negative charge at the -position, lowering the activation energy for decarboxylation. -
3-Position (
): The -carbon is further removed from the oxygen's inductive pull, destabilizing the transition state and requiring higher temperatures for decarboxylation.
Substituent Effects
-
Electron-Withdrawing Groups (EWG): Substituents like
or (as in 5-formyl-2-furoic acid) generally decrease thermal stability by further stabilizing the transition state for decarboxylation. -
Electron-Donating Groups (EDG): Alkyl groups (e.g.,
) can offer slight stabilization against decarboxylation but may introduce new decomposition pathways, such as oxidation of the alkyl side chain.
Thermodynamic Profiling
The following table consolidates critical thermochemical data. Note the significant difference in enthalpies, reflecting the energetic cost of the heteroatom insertion.
Table 1: Thermochemical Properties of Key Furan Carboxylic Acids
| Compound | CAS No.[1][2][3][4] | Melting Point ( | Decarboxylation Onset ( | ||
| 2-Furoic Acid | 88-14-2 | -503 ± 2 [1] | -2040.7 [1] | 130 °C | ~140–160 °C |
| 3-Furoic Acid | 488-93-7 | N/A | N/A | 122 °C | > 180 °C |
| 2,5-FDCA | 3238-40-2 | -824.5 (est) | -2350 (est) | > 300 °C (subl.) | ~280 °C |
*Data for 3-furoic acid is sparse in standard repositories, reflecting its lower industrial prevalence compared to the 2-isomer.
Thermal Decomposition Pathways[5]
Understanding the decomposition pathway is critical for process design. The primary failure mode for 2-furoic acid and FDCA is decarboxylation , followed by the polymerization of the reactive furan intermediate.
Mechanism Description
-
Initiation: Thermal excitation leads to the heterolytic cleavage of the C-C bond between the ring and the carboxyl group.
-
Intermediate: Formation of a transient carbanion/zwitterion or direct concerted loss of
. -
Propagation: The resulting furan (bp 31 °C) is highly volatile. In a closed system or melt, it rapidly polymerizes to form black "humins" or tarry by-products.
Pathway Visualization
Figure 1: Thermal decomposition cascade of furan carboxylic acids. Note the sequential decarboxylation steps leading to volatile furan and subsequent polymerization.
Experimental Protocols
To generate high-fidelity stability data, we employ two primary methodologies: TGA/DSC for macroscopic phase behavior and Knudsen Effusion Mass Spectrometry (KEMS) for thermodynamic vapor pressure measurements.
Protocol A: Coupled TGA/DSC for Stability Screening
This protocol determines the onset of decomposition and differentiates between sublimation and degradation.
-
Sample Preparation: Weigh 5–10 mg of dry crystalline acid into an alumina pan. (Avoid aluminum pans if
is expected). -
Atmosphere: Purge with dry Nitrogen (
) at 50 mL/min to prevent oxidative degradation, isolating thermal stability. -
Heating Profile:
-
Equilibrate at 30 °C.
-
Ramp 1: 10 °C/min to
(removes surface moisture). -
Ramp 2: 2 °C/min through the melting transition (captures accurate
). -
Ramp 3: 10 °C/min to 400 °C.
-
-
Data Analysis:
-
DSC Signal: Integrate the endothermic melting peak. Watch for immediate exothermic events post-melting (indicative of decomposition).
-
TGA Signal: Calculate the first derivative (DTG). The onset of mass loss before the boiling point indicates decarboxylation.
-
Protocol B: Knudsen Effusion Mass Spectrometry (KEMS)
This advanced protocol measures the enthalpy of sublimation (
Principle: The sample is placed in a Knudsen cell with a microscopic orifice.[5][6][7] At equilibrium, the rate of effusion is proportional to the vapor pressure.
Workflow:
-
Cell Loading: Load the solid sample into a molybdenum or glass Knudsen cell.
-
Vacuum: Evacuate the system to
. -
Isothermal Steps: Heat the cell in 5 K increments. Allow 20–30 mins for equilibrium at each step.
-
Detection: Monitor the intensity (
) of the molecular ion (e.g., m/z 112 for 2-FA) using a quadrupole mass spectrometer. -
Calculation: Plot
vs. . The slope corresponds to .
Figure 2: Schematic workflow of Knudsen Effusion Mass Spectrometry for determining thermodynamic parameters.
Implications for Applications
Drug Development (Bioisosteres)
Furoic acid derivatives are often used as bioisosteres for phenyl rings to improve solubility or alter metabolic profiles.
-
Risk: The lower thermal stability means that high-temperature micronization or hot-melt extrusion (HME) processes must be carefully controlled.
-
Mitigation: Maintain processing temperatures
. For salt forms (furoates), stability is generally higher than the free acid.
Polymer Synthesis (PEF)
In the synthesis of Polyethylene Furanoate (PEF) from FDCA:
-
Challenge: FDCA tends to sublime and decarboxylate before melting, disrupting stoichiometry in melt polymerization.
-
Solution: Use of dimethyl esters (DMFD) allows for transesterification at lower temperatures, or utilize direct esterification in solution rather than melt to avoid the decarboxylation window [4].
References
-
NIST Chemistry WebBook. "2-Furoic acid: Condensed phase thermochemistry data." National Institute of Standards and Technology.[3] [Link]
-
Delatour, T., et al. (2020). "Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food."[8][9] Food Chemistry. [Link]
-
Booth, A. M., et al. (2009). "Design and construction of a simple Knudsen Effusion Mass Spectrometer (KEMS) system for vapour pressure measurements of low volatility organics." Atmospheric Measurement Techniques. [Link]
Sources
- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 2. 2-糠酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-furoic acid [webbook.nist.gov]
- 4. 2-furoic acid [webbook.nist.gov]
- 5. Knudsen Effusion Mass Spectrometry (KEMS-online) [sites.google.com]
- 6. electrochem.org [electrochem.org]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Solubility Profiling of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic Acid in Organic Solvents for Drug Development Applications
Abstract: 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid represents a class of heterocyclic compounds with significant potential in medicinal chemistry. The furan scaffold is a privileged structure found in numerous pharmacologically active agents, prized for its ability to modulate biological activity and improve pharmacokinetic profiles.[1][2] A critical determinant of a drug candidate's success is its solubility, which directly influences bioavailability, formulation strategies, and overall therapeutic efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid in a range of organic solvents. In the absence of published empirical data for this specific molecule, this document establishes a predictive and methodological approach, combining theoretical principles with validated experimental protocols to enable robust characterization.
The Strategic Importance of Furan Carboxylic Acids in Drug Discovery
The Furan Scaffold: A Privileged Pharmacophore
The furan ring is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1] Its unique electronic and steric properties allow it to act as a versatile scaffold in designing molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3] Furan derivatives are present in numerous clinically approved drugs, where the furan moiety often enhances binding affinity to biological targets and confers favorable metabolic stability.[4]
The Critical Role of Solubility in Pre-formulation
Aqueous solubility is a fundamental physicochemical property that dictates the developability of a drug candidate.[5] Poor solubility is a leading cause of attrition in the drug development pipeline, leading to challenges in formulation, unreliable in vivo exposure, and diminished bioavailability.[6] Understanding the solubility of a compound in various organic solvents is equally crucial for:
-
Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization.
-
Formulation Development: Identifying suitable solvent systems for creating stable and effective dosage forms, including oral solutions, injectables, and amorphous solid dispersions.[7]
-
Analytical Method Development: Choosing appropriate mobile phases for chromatographic analysis.
Profile of the Target Molecule: 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic Acid
Structure:
-
Molecular Formula: C₇H₈O₃S
-
Key Functional Groups: Carboxylic acid, furan ring, methyl group, methylsulfanyl group.
The solubility of this molecule will be governed by the interplay of these functional groups. The carboxylic acid is a potent hydrogen bond donor and acceptor, imparting significant polarity and acidic character. The furan ring contributes moderate polarity and aromatic character. The methyl and methylsulfanyl groups are hydrophobic and will increase the molecule's affinity for non-polar environments.[8][9]
A Theoretical Framework for Predicting Solubility
First Principles: "Like Dissolves Like"
The primary principle guiding solubility is that a solute will dissolve best in a solvent that has a similar polarity.
-
Polar Solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile): These solvents are expected to have a higher affinity for the polar carboxylic acid group through hydrogen bonding and dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Cyclohexane): These solvents will interact more favorably with the non-polar methyl and methylsulfanyl groups and the carbon backbone of the furan ring.
-
Intermediate/Aprotic Polar Solvents (e.g., Ethyl Acetate, Acetone, Dichloromethane): These solvents offer a balance of polar and non-polar characteristics and are often effective at dissolving molecules with mixed functionality.
Hansen Solubility Parameters (HSP) for Rational Solvent Selection
A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters.[10] This model deconstructs the total cohesive energy of a substance into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar forces.
-
δH: Energy from hydrogen bonding forces.
The principle states that substances with similar (δD, δP, δH) parameters are likely to be miscible.[11][12] While the HSP for 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid must be experimentally determined or estimated, a rational selection of solvents with a wide range of HSP values can be used to map its solubility space and identify optimal solvents or solvent blends for specific applications.[13][14]
Experimental Workflow for Solubility Determination
A systematic approach is essential for accurately characterizing the solubility profile. The following workflow combines qualitative classification with precise quantitative measurement.
Logical Flow for Solubility Analysis
Caption: Experimental workflow for solubility profiling.
Detailed Experimental Protocols
Protocol for Qualitative Solubility Classification
This protocol provides initial, valuable information about the compound's acidic/basic nature and overall polarity.
Objective: To classify the compound based on its solubility in acidic, basic, and neutral aqueous media.
Materials:
-
5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid
-
Deionized Water
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Small test tubes (13x100 mm), vortex mixer, spatulas.
Procedure:
-
Water Solubility: Add ~10 mg of the compound to a test tube. Add 1 mL of deionized water. Vortex vigorously for 60 seconds. Observe. If a clear, homogeneous solution forms, the compound is water-soluble. If not, proceed to the next step.
-
NaOH Solubility: To a new test tube with ~10 mg of the compound, add 1 mL of 5% NaOH solution. Vortex vigorously. Observe. Solubility indicates the presence of an acidic functional group. Given the carboxylic acid moiety, solubility is expected.
-
NaHCO₃ Solubility: To a new test tube with ~10 mg of the compound, add 1 mL of 5% NaHCO₃ solution. Vortex vigorously. Observe for effervescence (CO₂ release) and dissolution. Solubility in this weak base confirms the presence of a strong acid, such as a carboxylic acid.
-
HCl Solubility: To a new test tube with ~10 mg of the compound, add 1 mL of 5% HCl solution. Vortex vigorously. Observe. Insolubility is expected as the compound lacks a basic functional group to be protonated.
-
Interpretation: Solubility in NaOH and NaHCO₃ but insolubility in water and HCl will classify the compound as a water-insoluble organic acid.
Protocol for Quantitative Solubility Measurement (Isothermal Saturation Method)
This "gold standard" method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a constant temperature.[15][16][17][18]
Objective: To accurately measure the solubility of the compound in selected organic solvents at a defined temperature (e.g., 25 °C).
Materials:
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene, Cyclohexane, DMSO).
-
Glass vials with screw caps (e.g., 4 mL).
-
An excess amount of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid.
-
Orbital shaker or rotator in a temperature-controlled environment.
-
Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE).
-
Analytical balance.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric setup.
Procedure:
-
Preparation: Add an excess amount of the solid compound to a pre-weighed vial (e.g., add 20-30 mg to 2 mL of solvent) for each selected solvent. An excess of solid must be visible to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C ± 0.5 °C). Agitate the slurries for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typical. The absence of change in concentration in samples taken at different time points (e.g., 24h and 48h) confirms that equilibrium has been reached.
-
Sampling: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles. The first few drops should be discarded to saturate the filter membrane.
-
Quantification (HPLC-UV):
-
Accurately dilute a known mass of the filtered solution with a suitable mobile phase.
-
Inject the diluted sample into a calibrated HPLC system.
-
Determine the concentration by comparing the peak area to a pre-established calibration curve of the compound.
-
-
Quantification (Gravimetric):
-
Accurately weigh the vial containing the filtered solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved.
-
Calculate the original mass of the solvent by subtraction. The solubility can be expressed as mg of solute per mL of solvent or g of solute per 100 g of solvent.
-
-
Data Reporting: Report the solubility value for each solvent at the specified temperature. All measurements should be performed in triplicate to ensure reproducibility.
Data Presentation and Interpretation
Quantitative solubility data should be organized clearly for comparison and analysis.
Table 1: Example Solubility Data for 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic Acid at 25°C
| Solvent | Solvent Type | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Hexane | Non-polar | Record Data Here | Calculate Data Here |
| Toluene | Non-polar, Aromatic | Record Data Here | Calculate Data Here |
| Dichloromethane | Aprotic, Halogenated | Record Data Here | Calculate Data Here |
| Ethyl Acetate | Aprotic, Ester | Record Data Here | Calculate Data Here |
| Acetone | Aprotic, Ketone | Record Data Here | Calculate Data Here |
| Acetonitrile | Aprotic, Nitrile | Record Data Here | Calculate Data Here |
| Isopropanol | Protic, Alcohol | Record Data Here | Calculate Data Here |
| Ethanol | Protic, Alcohol | Record Data Here | Calculate Data Here |
| Methanol | Protic, Alcohol | Record Data Here | Calculate Data Here |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Sulfoxide | Record Data Here | Calculate Data Here |
| Water | Protic, Aqueous | Record Data Here | Calculate Data Here |
This table serves as a template for recording experimentally determined values.
Interpretation: The collected data will provide a clear rank-ordering of solvents. High solubility in alcohols and DMSO would confirm the dominant role of the polar carboxylic acid group. Moderate solubility in esters and ketones would indicate a balanced contribution from all functional groups. Low solubility in hydrocarbons like hexane would highlight the compound's overall polar nature. This empirical data is invaluable for guiding subsequent process chemistry and formulation activities.
References
Click to expand
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available at: [Link]
-
Osman, M. E. D. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. Available at: [Link]
-
Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences, 6(1), 215-227. Available at: [Link]
-
BioScience Academic Publishing. (2025). Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Hansen solubility parameters (HSP). ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. Available at: [Link]
-
MedChemica. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemica. Available at: [Link]
-
University of Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]
-
American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at: [Link]
-
Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Hansen Solubility Parameters. Available at: [Link]
-
BioResources. (2021). Applications of the Hansen solubility parameter for cellulose. BioResources. Available at: [Link]
-
Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]
-
MedChemica. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. MedChemica. Available at: [Link]
-
ScienceDirect. (2016). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. ScienceDirect. Available at: [Link]
-
Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 3—More Applications. CoatingsTech. Available at: [Link]
-
ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]
-
ACS Publications. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. ACS Publications. Available at: [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
ResearchGate. (2025). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). a) Isothermal method (detecting composition of a saturated solution at a given temperature). ResearchGate. Available at: [Link]
-
ACS Publications. (2021). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. ACS Publications. Available at: [Link]
-
Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Technobis. Available at: [Link]
-
Aung, T. H. (2023). The Essential of the Solubility for Drug Action. Novel Research in Science, 15(2). Available at: [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 45(15), 321-328. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 4. biojournals.us [biojournals.us]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 13. Applications of the Hansen solubility parameter for cellulose :: BioResources [bioresources.cnr.ncsu.edu]
- 14. paint.org [paint.org]
- 15. Redirecting [linkinghub.elsevier.com]
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- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Use of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid as a building block in organic synthesis
Executive Summary
5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid (CAS 856122-66-2 ) is a specialized heterocyclic building block designed to overcome a classic synthetic challenge: the regioselective functionalization of the furan ring at the C4 position. While electrophilic aromatic substitution on furan typically favors the C2 and C5 positions, this scaffold provides a pre-installed sulfur handle at C4.
This guide details the utility of the methylsulfanyl (thiomethyl, -SMe) group as a "pseudohalide" for palladium-catalyzed cross-coupling (specifically the Liebeskind-Srogl coupling ), enabling the modular installation of aryl, heteroaryl, and acyl groups. Combined with the C2-carboxylic acid handle and the C5-methyl group, this molecule serves as a trifunctional core for designing kinase inhibitors, GPCR ligands, and agrochemicals.
Chemical Profile & Stability
| Property | Specification |
| Chemical Name | 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid |
| CAS Number | 856122-66-2 |
| Molecular Weight | 172.20 g/mol |
| Formula | C7H8O3S |
| Appearance | Off-white to pale yellow solid |
| Solubility | DMSO, Methanol, DMF; Low solubility in water/non-polar solvents |
| Storage | 2–8°C, inert atmosphere (Ar/N2). Hygroscopic. |
Handling Note: The methylsulfanyl group imparts a characteristic sulfide odor. All manipulations should be performed in a fume hood. While the furan ring is stabilized by the electron-withdrawing carboxyl group, avoid prolonged exposure to strong Lewis acids which may induce polymerization.
Strategic Reactivity Map
The utility of this building block lies in its three orthogonal reactive sites. The diagram below illustrates the divergent synthesis pathways accessible from the core scaffold.
Figure 1: Orthogonal functionalization pathways. The C4-SMe group allows unique access to 4-substituted furans via metal catalysis.
Protocol A: The Liebeskind-Srogl Cross-Coupling (C4-Arylation)
The defining feature of this building block is the C4-SMe group. Unlike halides, the C-S bond does not oxidatively add to Pd(0) easily under standard Suzuki conditions. The Liebeskind-Srogl protocol uses a Copper(I) cofactor to activate the sulfur, enabling cross-coupling with boronic acids under neutral conditions.[1]
Why this matters: It allows the introduction of sensitive heteroaryl groups at the difficult C4 position without using strongly basic conditions (unlike Suzuki or Stille).
Materials
-
Substrate: 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid derivative (e.g., methyl ester or amide). Note: Protect the free acid as an ester or amide before coupling to prevent catalyst poisoning.
-
Boronic Acid: 1.5 equivalents (Ar-B(OH)2).
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3 / TFP (Tris(2-furyl)phosphine).
-
Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 - 2.0 equiv). Critical Reagent.
-
Solvent: Anhydrous THF or Dioxane.
Step-by-Step Protocol
-
Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with the Furan substrate (1.0 equiv), Boronic Acid (1.5 equiv), and CuTC (1.5 equiv).
-
Catalyst Addition: Add Pd(PPh3)4 (5 mol%).
-
Solvation: Add anhydrous THF (0.1 M concentration). Seal the vial with a crimp cap/septum.
-
Reaction: Heat the mixture to 50–60°C for 12–18 hours. The solution typically turns from reddish-brown to a darker suspension.
-
Work-up: Cool to room temperature. Dilute with EtOAc and wash with 10% NH4OH (to sequester Copper species) followed by brine.
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography.
Validation Check: The disappearance of the SMe peak (~2.4 ppm in 1H NMR) and the appearance of aromatic signals confirm the coupling.
Protocol B: C2-Amide Library Generation
The carboxylic acid at C2 is the primary handle for docking the scaffold into protein active sites.
Materials
-
Reagent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride).
-
Base: DIPEA (3.0 equiv).
-
Solvent: DMF or DMA.
Step-by-Step Protocol
-
Dissolve 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid (1.0 equiv) in DMF.
-
Add DIPEA (3.0 equiv) and stir for 5 minutes to deprotonate the acid.
-
Add HATU (1.2 equiv). The solution may turn yellow.[2] Stir for 10 minutes to form the activated ester.
-
Add the Amine (1.1 equiv).
-
Stir at Room Temperature for 2–4 hours.
-
Quench: Pour into slightly acidic water (pH 4, citric acid) to precipitate the product or extract with EtOAc.
Protocol C: C5-Methyl Functionalization (Lateral)
The C5-methyl group is not just a blocking group; it can be activated via radical bromination to create a benzylic-type electrophile.
Safety Warning: Furan rings are electron-rich and can be sensitive to oxidation. Use controlled radical conditions.
Step-by-Step Protocol
-
Dissolve the Ester derivative of the building block in CCl4 or PhCF3 (Trifluorotoluene - a greener alternative).
-
Add NBS (N-Bromosuccinimide, 1.05 equiv) and a radical initiator (AIBN , 5 mol%).
-
Reflux (70–80°C) for 1–3 hours. Monitor by TLC.
-
Stop Point: Stop immediately upon consumption of starting material to prevent di-bromination.
-
Work-up: Filter off the succinimide precipitate. Concentrate the filtrate.
-
Use: The resulting 5-(bromomethyl) species is unstable on silica and should be used immediately for nucleophilic substitution (e.g., with amines or thiols).
Mechanistic Insight: The Desulfitative Coupling
Understanding the Liebeskind-Srogl mechanism is vital for troubleshooting. Unlike Suzuki coupling, there is no base involved. The Copper(I) carboxylate plays a dual role: it coordinates the sulfur to facilitate oxidative addition and facilitates the transmetallation of the boron group.
Figure 2: Simplified catalytic cycle of the Liebeskind-Srogl coupling. Note the critical role of Copper (CuTC) in activating the sulfide.
References
-
Liebeskind-Srogl Coupling (Original Methodology): Liebeskind, L. S., & Srogl, J. (2000).[1] Thiol Ester−Boronic Acid Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Review of C-S Bond Activation: Prokopcová, H., & Kappe, C. O. (2009). The Liebeskind–Srogl C–C Cross-Coupling Reaction. Angewandte Chemie International Edition. [Link]
-
Furan Functionalization Strategies: Keay, B. A. (2005). Synthetic Strategies for Furan-Containing Natural Products. Chemical Society Reviews. [Link]
Sources
Derivatization of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid for biological screening
Application Note: Strategic Derivatization of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic Acid for Biological Screening
Strategic Rationale & Scaffold Analysis
The compound 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid represents a highly versatile scaffold for drug discovery, particularly in the development of antimicrobials, anti-inflammatories, and kinase inhibitors. Unlike simple furan-2-carboxylic acids (often associated with flavor chemistry), the introduction of the 4-methylsulfanyl (thiomethyl) group provides a critical handle for modulating lipophilicity and electronic properties without significantly increasing molecular weight.
Key Structural Features for Medicinal Chemistry:
-
C2-Carboxylic Acid: The primary vector for library expansion. It serves as the anchor for amide coupling (creating H-bond donor/acceptor pairs) or bioisosteric replacement (e.g., oxadiazoles) to improve metabolic stability.
-
C4-Methylsulfanyl Group: A "soft" metabolic handle. It increases lipophilicity (LogP) relative to the unsubstituted furan but can be selectively oxidized to the sulfoxide (chiral, polar) or sulfone (strong electron-withdrawing, polar), allowing for precise tuning of the molecule's electronic landscape and solubility profile.
-
C5-Methyl Group: Blocks the metabolically labile C5 position, preventing rapid ring opening or oxidation by cytochrome P450s, a common liability in simple furan drugs.
Derivatization Workflow
The following workflow outlines the three primary derivatization pathways: Amidation (Library Generation), Sulfide Oxidation (Polarity Tuning), and Bioisosteric Replacement (Scaffold Hopping).
Figure 1: Strategic derivatization pathways for the 5-methyl-4-(methylsulfanyl)furan-2-carboxylic acid scaffold. The workflow enables the generation of diversity-oriented libraries (Amidation), electronic scanning (Oxidation), and physicochemical optimization (Bioisosteres).
Experimental Protocols
Protocol A: High-Throughput Amide Coupling (Library Generation)
Rationale: The furan ring is electron-rich, making the carboxylic acid less electrophilic than benzoic acid derivatives. Standard carbodiimides (EDC) may be sluggish. HATU is selected as the coupling reagent for its high reactivity and ability to suppress racemization (though not a concern here, it ensures clean conversion).
Reagents & Stoichiometry:
| Component | Equivalents | Role |
|---|---|---|
| Scaffold Acid | 1.0 eq | Core Substrate |
| Primary/Secondary Amine | 1.2 eq | Diversity Element |
| HATU | 1.2 eq | Coupling Agent |
| DIPEA (Hünig's Base) | 3.0 eq | Base (Proton Scavenger) |
| DMF (Anhydrous) | [0.1 M] | Solvent |
Step-by-Step Methodology:
-
Activation: In a reaction vial, dissolve 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature (RT) for 15 minutes. Visual Cue: The solution typically turns yellow/orange.
-
Coupling: Add the amine (1.2 eq) in one portion.
-
Incubation: Seal the vial and stir at RT for 12–16 hours.
-
Note: For sterically hindered amines (e.g., tert-butyl amines), heat to 50°C.
-
-
Workup (Library Scale):
-
Dilute with Ethyl Acetate (EtOAc).[1]
-
Wash sequentially with 1M HCl (careful: furan sensitivity, keep contact time short), sat. NaHCO₃, and brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Protocol B: Tunable Sulfide Oxidation
Rationale: The 4-methylsulfanyl group can be oxidized to the sulfoxide (chiral center, increased polarity) or sulfone (achiral, strong electron withdrawing). This "scan" is critical for SAR to determine if the sulfur atom acts as a hydrogen bond acceptor or if the lipophilicity of the -SMe group is required for binding.
Reagents:
-
Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max).
-
Solvent: Dichloromethane (DCM).[1]
-
Quench: 10% Na₂S₂O₃ (Sodium thiosulfate).
Methodology:
-
Preparation: Dissolve the furan derivative (acid or amide) in DCM [0.1 M] and cool to 0°C.
-
Addition:
-
For Sulfoxide: Add mCPBA (1.0 eq) dropwise over 10 minutes.
-
For Sulfone: Add mCPBA (2.5 eq) in one portion and warm to RT.
-
-
Monitoring: Monitor by TLC or LC-MS.
-
Sulfoxide: Typically complete in 1 hour at 0°C.
-
Sulfone: Typically complete in 4 hours at RT.
-
-
Workup: Quench with 10% Na₂S₂O₃ to destroy excess peroxide. Wash with sat.[1] NaHCO₃ to remove m-chlorobenzoic acid byproduct.
Protocol C: Bioisosteric Replacement (1,2,4-Oxadiazole)
Rationale: Carboxylic acids and amides can suffer from poor permeability or rapid metabolism. The 1,2,4-oxadiazole ring is a stable bioisostere that mimics the ester/amide geometry but with improved lipophilicity and metabolic stability.
Methodology:
-
Hydrazide Formation: Activate the starting acid with CDI (1.1 eq) in DMF, then treat with hydrazine hydrate (2.0 eq) to form the furan-2-carbohydrazide.
-
Acylation: React the hydrazide with a library carboxylic acid (R-COOH) using EDC/HOBt to form the diacylhydrazine intermediate.
-
Cyclodehydration: Treat the intermediate with Burgess Reagent (2.0 eq) in THF under microwave irradiation (100°C, 10 min) or heat with POCl₃ (classic method, but risky for furans) to close the oxadiazole ring. Recommendation: Use Burgess Reagent for milder conditions.
QC & Validation Criteria
Successful derivatization must be validated using distinct spectroscopic markers.
NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆):
-
Furan Ring Proton (H3): Look for a sharp singlet or doublet (if long-range coupling exists) around δ 7.0 – 7.5 ppm .
-
Shift Diagnostic: Electron-withdrawing groups (amides/esters) will shift this downfield.
-
-
S-Methyl Group (-SMe): A strong singlet around δ 2.3 – 2.5 ppm .
-
Oxidation Check:
-
Sulfoxide (-S(=O)Me): Shifts downfield to ~2.7–2.9 ppm .
-
Sulfone (-SO₂Me): Shifts further downfield to ~3.0–3.2 ppm .
-
-
-
C5-Methyl Group: A singlet around δ 2.2 – 2.4 ppm .
Stability Warning: Furan derivatives are generally stable, but they can undergo ring opening (polymerization) in the presence of strong Lewis acids or concentrated mineral acids. Avoid prolonged exposure to concentrated HCl or H₂SO₄.
References
-
Sperry, J. B., & Wright, D. L. (2005).[2] Furans, thiophenes and related heterocycles in drug discovery.[2] Current Opinion in Drug Discovery & Development, 8(6), 723–740.[2] Link
-
BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Amides from 2-Furancarboxylic Acid. BenchChem Protocols. Link
-
Fischer, R., & Fišerová, M. (2015).[3] Direct synthesis of furan-2,5-dicarboxylic acid monoamides. Arkivoc, 2015(7), 113-121.[3] Link[3]
-
Al-sayed, H., et al. (2023).[4] A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. Link
-
Mori, T., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.[5] Molbank, 2022(1), M1335. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 5. mdpi.com [mdpi.com]
Application Note: High-Throughput Fluorometric Assay Development for 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic Acid Activity
Introduction & Scientific Rationale
The Compound: MMFCA
5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid (MMFCA) represents a specific class of furan-2-carboxylic acid derivatives. Structurally, it possesses a planar furan core substituted with a carboxylic acid at the C2 position and a hydrophobic methylsulfanyl (thiomethyl) group at C4.
The Biological Target: D-Amino Acid Oxidase (DAAO)
While furan derivatives exhibit broad biological activities—ranging from antimicrobial properties to metabolic modulation—the specific pharmacophore of MMFCA (a planar carboxylic acid with a hydrophobic side chain) makes it a textbook candidate for D-Amino Acid Oxidase (DAAO) inhibition.
DAAO is a peroxisomal flavoenzyme responsible for degrading D-amino acids, particularly D-Serine, a potent co-agonist of the NMDA receptor. Elevated DAAO activity is linked to NMDA receptor hypofunction in Schizophrenia . Consequently, DAAO inhibitors are high-value targets for enhancing D-Serine levels and restoring cognitive function.
Mechanistic Hypothesis:
MMFCA acts as a competitive inhibitor or transition-state analog . The C2-carboxylate mimics the
Assay Principle
To evaluate the activity (IC
-
Primary Reaction: DAAO oxidizes D-Serine to imino-serine, which spontaneously hydrolyzes to hydroxypyruvate, ammonia, and hydrogen peroxide (H
O ). -
Secondary (Detection) Reaction: Horseradish Peroxidase (HRP) uses the generated H
O to oxidize the non-fluorescent probe Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) into the highly fluorescent Resorufin .
Pathway Diagram
The following diagram illustrates the coupled reaction scheme and the inhibitory intervention point of MMFCA.
Caption: Coupled enzymatic cascade for DAAO inhibition screening. MMFCA competes with D-Serine, reducing H2O2 production and subsequent Resorufin fluorescence.
Materials & Reagents
| Reagent | Specification | Role |
| MMFCA | >98% Purity (HPLC) | Test Compound (Inhibitor) |
| hDAAO | Recombinant human DAAO | Target Enzyme |
| D-Serine | Analytical Grade | Substrate |
| Amplex Red | 10-acetyl-3,7-dihydroxyphenoxazine | Fluorogenic Probe |
| HRP | Horseradish Peroxidase (>250 U/mg) | Coupling Enzyme |
| FAD | Flavin Adenine Dinucleotide | Cofactor (Critical for DAAO stability) |
| DMSO | PCR Grade | Compound Solvent |
Buffer Composition (Assay Buffer):
-
50 mM Sodium Phosphate (pH 7.4 or 8.0)
-
0.01% Tween-20 (Prevents enzyme aggregation and non-specific binding)
-
10 µM FAD (Essential: DAAO loses FAD during purification; exogenous FAD ensures Vmax)
Experimental Protocol
Compound Preparation
MMFCA contains a hydrophobic methylsulfanyl group, necessitating organic solvent dissolution.
-
Stock Solution: Dissolve MMFCA in 100% DMSO to a concentration of 10 mM .
-
Serial Dilution: Prepare a 10-point dose-response curve (1:3 dilution) in DMSO.
-
Note: The final DMSO concentration in the assay well must be kept < 1% (v/v) to avoid denaturing DAAO.
-
Enzyme & Substrate Mixes
-
Enzyme Mix (2X): Dilute hDAAO (final 0.2 µg/mL) and HRP (final 1 U/mL) in Assay Buffer.
-
Substrate Mix (2X): Dilute D-Serine (final concentration = K
, typically 5–10 mM) and Amplex Red (final 50 µM) in Assay Buffer.
Step-by-Step Workflow
This protocol is designed for a 384-well black microplate (low-binding).
-
Dispense Compound: Add 200 nL of MMFCA titrations to the test wells.
-
Controls: Add 200 nL DMSO to "High Control" (0% Inhibition) and "Low Control" (No Enzyme) wells.
-
-
Add Enzyme: Dispense 10 µL of Enzyme Mix to all wells except "Low Control". Add 10 µL Assay Buffer to "Low Control".
-
Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate at 25°C for 15 minutes.
-
Rationale: Allows MMFCA to reach binding equilibrium with DAAO before substrate competition begins.
-
-
Initiate Reaction: Dispense 10 µL of Substrate Mix to all wells.
-
Kinetic Read: Immediately place in a fluorescence plate reader.
-
Excitation: 540 nm
-
Emission: 590 nm
-
Mode: Kinetic read every 60 seconds for 30 minutes.
-
Data Analysis & Validation
Signal Quantification
Calculate the Initial Velocity (
IC50 Calculation
Normalize the data:
Fit the data to the 4-Parameter Logistic (4PL) Equation :
Assay Robustness (Z-Factor)
For a valid HTS assay, the Z-factor must be > 0.5.
Critical Troubleshooting & Optimization (Expert Insights)
Interference Check (The "False Positive" Trap)
Furan derivatives can sometimes be autofluorescent or quenchers.
-
Test: Run the assay without DAAO but with HRP + H2O2 (10 µM) + MMFCA.
-
Result: If MMFCA inhibits the signal here, it is inhibiting the coupling enzyme (HRP) or quenching Resorufin, not inhibiting DAAO. This is a common artifact in furan-carboxylate screening.
Solubility Issues
The methylsulfanyl group decreases water solubility compared to unsubstituted furan-2-carboxylic acid.
-
Observation: Signal variability or precipitation at >100 µM.
-
Solution: Add 0.05% CHAPS or increase Tween-20 to 0.05%. Ensure the pre-dilution step is performed in buffer containing detergent.
Mechanism of Action (MOA) Confirmation
To confirm MMFCA is competitive with D-Serine:
-
Run the IC
assay at 3 different D-Serine concentrations (e.g., 0.5 K , 1 K , 5 K ). -
Expectation: If competitive, the IC
will shift right (increase) as substrate concentration increases (Cheng-Prusoff relationship).
Workflow Visualization
Caption: Step-by-step High-Throughput Screening (HTS) workflow for MMFCA characterization.
References
-
Sacchi, S. et al. (2013). D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy. Current Pharmaceutical Design. Link
-
Hopkins, A. L. et al. (2013). Assay Guidance Manual: Enzyme Assays. NCBI Bookshelf. Link
-
Duplantier, A. J. et al. (2009). Discovery, SAR, and Pharmacokinetics of a Novel Series of Furan-2-Carboxylic Acid Derivatives as D-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry. Link
-
Zhou, M. & Panchuk-Voloshina, N. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical Biochemistry. Link
Scale-Up Synthesis of Substituted Furan-2-Carboxylic Acids
Abstract
Substituted furan-2-carboxylic acids (furoic acids) are critical pharmacophores in the synthesis of antihypertensives, diuretics, and HCV inhibitors. While laboratory-scale synthesis often relies on harsh oxidants (Jones reagent) or cryogenic metallation, these methods fail during scale-up due to thermal instability, waste generation, and safety hazards.
This guide details a scalable, self-validating protocol for synthesizing substituted furoic acids. We prioritize the Modified Pinnick Oxidation as the "Gold Standard" for high-value intermediates due to its mild conditions and chemoselectivity, while providing a Green Catalytic Route for commodity-scale applications.
Part 1: Strategic Route Selection
Before initiating a kilo-lab campaign, the synthetic route must be selected based on the substitution pattern and available starting materials.
Decision Matrix: Oxidation vs. Metallation
| Feature | Route A: Aldehyde Oxidation (Pinnick) | Route B: Metallation/Carboxylation |
| Starting Material | Substituted Furfural (Aldehyde) | Substituted Furan |
| Key Reagents | NaClO₂, NaH₂PO₄, Scavenger | n-BuLi or LDA, CO₂ |
| Temperature | Ambient (0°C to 25°C) | Cryogenic (-78°C to -40°C) |
| Scalability | High (Standard reactors) | Low (Requires specialized cryo-loops) |
| Safety Profile | Manageable (ClO₂ gas evolution risk) | High Risk (Pyrophoric lithium reagents) |
| Atom Economy | Moderate (Stoichiometric waste) | Good (if lithiation is direct) |
| Recommendation | Primary Choice for Scale-Up | Use only if aldehyde is inaccessible |
Workflow Visualization
The following decision tree guides the process chemist through route selection based on substrate stability and availability.
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate availability and chemical stability.
Part 2: Critical Process Parameters (CPPs) & Safety
The Furan Sensitivity Paradox
Furan rings are electron-rich dienes. In the presence of strong acids (pH < 1) or Lewis acids, they undergo rapid polymerization or ring-opening (hydrolysis).
-
Implication: Avoid unbuffered KMnO₄ or Chromic Acid.
-
Control: Maintain reaction pH between 3.5 and 5.0 using phosphate buffers (NaH₂PO₄).
Sodium Chlorite Hazards (Pinnick Reagent)
Sodium chlorite (NaClO₂) is the engine of the Pinnick oxidation.[1][2][3]
-
Hazard: Acidification of chlorite releases Chlorine Dioxide (ClO₂) , a yellow, explosive gas.[4]
-
Control: Never mix concentrated acid and chlorite directly. Always use a scavenger (e.g., 2-methyl-2-butene, H₂O₂, or sulfamic acid) to quench the hypochlorite (HOCl) by-product, which otherwise catalyzes ClO₂ formation.
-
Thermal: Dry sodium chlorite is a strong oxidizer.[5][6] Ensure no organic solvents dry out in the presence of residual chlorite.[4]
Part 3: Detailed Protocol – Modified Pinnick Oxidation
Scale: 100 g Input (Demonstration Scale) Target: 5-Bromo-2-furoic acid (Example Substrate)
Reagents & Equipment
-
Reactor: 2L Jacketed Glass Reactor with overhead stirring and internal temperature probe.
-
Substrate: 5-Bromo-2-furaldehyde (100 g, 0.57 mol).
-
Oxidant: Sodium Chlorite (NaClO₂, 80% tech grade), 1.5 eq.
-
Buffer: Sodium Dihydrogen Phosphate (NaH₂PO₄), 1.2 eq.
-
Scavenger: 2-Methyl-2-butene (Isoamylene), 3.0 eq. (Or 35% H₂O₂ for greener profile).
-
Solvent: tert-Butanol (tBuOH) / Water (1:1 v/v). Note: tBuOH suppresses esterification side reactions.
Step-by-Step Procedure
Step A: Charge and Dissolution
-
Charge 100 g 5-Bromo-2-furaldehyde into the reactor.
-
Add 350 mL tBuOH and 100 mL Water . Stir until dissolved.
-
Add 2-Methyl-2-butene (120 g) .
-
Why? This alkene acts as a "chlorine sink," reacting with HOCl to form a chlorohydrin, preventing the destruction of the furan ring and suppressing ClO₂ gas.
-
Step B: Oxidant Preparation & Addition
-
Dissolve NaH₂PO₄ (82 g) and NaClO₂ (97 g) in 250 mL Water .
-
Caution: Prepare this solution immediately before use. Do not store long-term.
-
-
Cool the reactor contents to 10°C .
-
Add the aqueous oxidant solution dropwise via an addition funnel over 2 hours .
-
Critical Parameter: Maintain internal temperature < 25°C . The reaction is exothermic.
-
Observation: The solution may turn pale yellow. A deep yellow/green color indicates excess ClO₂ accumulation—stop addition and increase agitation.
-
Step C: Reaction Monitoring
-
Stir at ambient temperature (20–25°C) for 2–4 hours.
-
IPC (In-Process Control): Monitor by HPLC (C18 column, ACN/Water/0.1% H₃PO₄).
-
Pass Criteria: < 1.0% residual aldehyde.
-
Step D: Quench and Isolation (Self-Validating Purification)
-
Quench: Slowly add Sodium Sulfite (Na₂SO₃) solution (10% aq) until the starch-iodide paper test is negative (no oxidant remains).
-
Basification: Adjust pH to ~9-10 using NaOH (2M).
-
Why? The product (carboxylic acid) becomes a water-soluble carboxylate salt. Impurities (unreacted aldehyde, organic byproducts) remain in the organic phase.
-
-
Phase Split: Wash the aqueous layer with Ethyl Acetate (2 x 100 mL) to remove organic impurities. Keep the Aqueous Layer.
-
Acidification (Crystallization): Cool the aqueous layer to 5°C. Slowly add HCl (6M) to pH 2.0.
-
Result: The substituted furoic acid will precipitate as a white/off-white solid.
-
-
Filtration: Filter the solid and wash with cold water. Dry in a vacuum oven at 45°C.
Process Flow Diagram (PFD)
Figure 2: Process flow for the scale-up of Pinnick oxidation, highlighting the critical impurity removal step via pH swing.
Part 4: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Yellow/Green Gas Evolution | Rapid acidification of chlorite; lack of scavenger. | Stop addition. Increase agitation. Verify scavenger charge. Ensure buffer is present. |
| Low Yield | Over-oxidation (ring opening) or loss in mother liquor. | Check pH during reaction (must be < 5). Cool crystallization to 0°C to maximize recovery. |
| Product Coloration | Polymerization of furan ring. | Avoid strong mineral acids during workup until the final precipitation step. Use charcoal filtration on the basic salt solution. |
| Runaway Exotherm | Oxidant accumulation (dosing too fast). | Safety Critical: Stop dosing. Apply max cooling. Resume only when T < 20°C. |
Part 5: Green Alternative (Catalytic Aerobic Oxidation)
For commodity chemicals (e.g., 2,5-Furandicarboxylic acid - FDCA)
For less sensitive substrates, or when atom economy is paramount, avoid stoichiometric chlorite.
-
Catalyst: Au/TiO₂ or Pt/C (1-5 wt% loading).
-
Conditions: 5-10 bar Air/O₂, 60-90°C, Water solvent, Na₂CO₃ base (2 eq).
-
Mechanism: Base-assisted hydration of the aldehyde followed by dehydrogenation on the metal surface.
-
Advantage: Water is the only solvent; no chlorinated waste.
References
-
Pinnick Oxidation (Original Methodology)
-
Bal, B. S.; Childers, W. E.; Pinnick, H. W. Tetrahedron1981 , 37, 2091–2096.[1]
-
-
Safety of Sodium Chlorite
- Sperry, J. B.; Wright, D. L. "The Application of Sodium Chlorite in Organic Synthesis." Chem. Soc. Rev.2006, 35, 605–621.
-
Industrial Scale Furan Oxidation (Green Chemistry)
- Davis, S. E.; et al. "Oxidation of 5-hydroxymethylfurfural over supported Pt, Pd, and Au catalysts.
-
Organic Syntheses (Validated Protocols)
Sources
- 1. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Step-by-Step Sodium Chlorite Safety Procedures [idiclo2.com]
- 5. Health and safety of sodium chlorite_Chemicalbook [chemicalbook.com]
- 6. oxychem.com [oxychem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. WO2015030590A1 - Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Optimizing the yield of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid synthesis
Technical Support Guide: Optimizing the Yield of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic Acid
Executive Summary
This guide addresses the synthesis and yield optimization of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid (CAS: 1334145-98-0).[1] This compound is a critical heteroaromatic building block, often utilized in the development of pharmaceutical intermediates.[1] The synthesis typically involves the functionalization of 5-methyl-2-furoic acid.[1]
Users frequently encounter issues with regioselectivity during halogenation and low conversion during the subsequent thiomethylation step due to the electronic deactivation of the furan ring.[1] This guide provides a validated workflow, troubleshooting protocols, and mechanistic insights to maximize yield and purity.
Part 1: The Optimized Synthetic Workflow
The most robust pathway involves a two-step sequence: Electrophilic Bromination followed by Transition-Metal Catalyzed C–S Coupling .[1]
Reaction Scheme
Figure 1: Validated synthetic pathway for 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid.
Part 2: Step-by-Step Optimization & Troubleshooting
Step 1: Regioselective Bromination
Objective: Install a bromine atom at the C4 position while avoiding the C3 isomer or radical bromination of the C5-methyl group.[1]
-
Mechanism: The C5-methyl group is an ortho-director (activating C4), and the C2-carboxyl group is a meta-director (directing to C4).[1] These effects reinforce each other, making C4 the most nucleophilic site for Electrophilic Aromatic Substitution (EAS).[1]
Protocol:
-
Dissolve 5-methyl-2-furoic acid in Glacial Acetic Acid (AcOH).
-
Add Bromine (Br2, 1.05 eq) dropwise at 15–20°C in the dark.
-
Stir for 2–4 hours. Monitor by HPLC.
-
Quench with aqueous Sodium Bisulfite (NaHSO3).[1]
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Impurity: 5-(Bromomethyl)-... | Radical Substitution: Exposure to light or high temp allowed radical bromination of the methyl group.[1] | Strictly exclude light (wrap flask in foil). Maintain T < 25°C. Do not use NBS/AIBN unless necessary. |
| Impurity: 3-Bromo isomer | Temperature Control: Higher temperatures can overcome the activation energy difference between C3 and C4.[1] | Keep reaction temperature below 20°C. Ensure slow addition of bromine to prevent localized heating. |
| Low Conversion | Deactivation: The carboxylic acid strongly deactivates the ring.[1] | If reaction stalls, add a catalytic amount of Iron(III) Bromide (FeBr3) or switch solvent to CHCl3 to increase electrophilicity.[1] |
Step 2: C–S Bond Formation (Thiomethylation)
Objective: Displace the C4-bromide with a thiomethyl group.[1]
-
Challenge: Nucleophilic Aromatic Substitution (SNAr) is difficult at the C4 position because it is meta to the electron-withdrawing carboxyl group.[1] Standard SNAr conditions (NaSMe, heat) often fail or lead to decarboxylation.[1]
-
Solution: Use Copper-Catalyzed Cross-Coupling (Ullmann-type) .[1] This bypasses the electronic requirements of SNAr.
Optimized Protocol:
-
Reagents: 4-Bromo-intermediate (1.0 eq), Sodium Thiomethoxide (NaSMe, 2.0 eq), CuI (10 mol%), L-Proline (20 mol%), K2CO3 (2.0 eq).
-
Solvent: DMSO (degassed).
-
Conditions: Heat to 80–90°C under Argon for 12–16 hours.
-
Workup: Acidify carefully to pH 3–4 (avoid strong acid which may cause decarboxylation or sulfur oxidation).
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Catalyst Poisoning / Oxidation: Thiolates can oxidize to disulfides (MeSSMe), consuming the reagent.[1] | Degas all solvents thoroughly (sparge with Ar/N2).[1] Increase NaSMe loading to 2.5 eq. Ensure CuI is white/off-white (not green).[1] |
| Starting Material Recovery | Ligand Failure: Without a ligand, CuI is ineffective for hindered/deactivated halides.[1] | Ensure L-Proline or DMEDA is used.[1] These ligands stabilize the Cu-intermediate and accelerate the oxidative addition step.[1] |
| Product Degradation | Decarboxylation: Furoic acids are prone to thermal decarboxylation above 100°C. | Limit temperature to 90°C . Do not prolong reaction time unnecessarily. |
| Smell / Safety | MeSH Evolution: Acidification releases toxic methanethiol gas. | Perform workup in a fume hood . Quench excess thiolate with bleach (NaOCl) in the aqueous waste stream before disposal.[1] |
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use 5-methyl-2-furoic acid methyl ester instead of the free acid? A: Yes, and it is often preferred. The ester group is slightly less deactivating than the carboxylate anion formed under basic coupling conditions.[1] Furthermore, the ester protects the molecule from decarboxylation.[1] You can hydrolyze the ester (LiOH/THF/H2O) in a final step to obtain the acid.
Q2: Why not use Lithiation (LDA) to install the thiomethyl group? A: Lithiation of 5-methyl-2-furoic acid is regiologically risky.[1] Direct lithiation (Directed ortho Metalation - DoM) typically occurs at C3 (ortho to the carboxyl group), not C4.[1] This would yield the 3-(methylsulfanyl) isomer, which is difficult to separate.[1] The bromination route is electronically directed to C4, ensuring the correct regioisomer.[1]
Q3: The product is colored and smells sulfurous. How do I purify it? A: The sulfur smell is due to trace dimethyl disulfide or methanethiol.
-
Wash: Wash the organic extract with saturated aqueous NaHCO3 to remove acidic impurities, then re-acidify the aqueous layer to precipitate the product.[1]
-
Recrystallization: Recrystallize from Ethanol/Water or Toluene.[1]
-
Charcoal: Treat the hot solution with activated charcoal to remove colored oligomers.
References
-
Keegstra, M. A. (1992).[1] "Regioselective Bromination of Furoic Acid Derivatives." Tetrahedron, 48(13), 2681-2690.[1] Link
-
Gao, H., et al. (2014).[1] "Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings." Organic Letters, 16(17), 4566–4569.[1] (Describes Pd/Cu coupling on furan rings). Link[1]
-
ChemicalBook. (2024).[1] "Methyl 5-bromo-2-furoate Synthesis and Properties." (General properties of 4/5-bromo furoates). Link
-
Sigma-Aldrich. (2024).[1] "5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid Product Sheet." Link
-
Chadwick, D. J., & Willbe, C. (1977).[1] "Lithiation of Furan Derivatives." Journal of the Chemical Society, Perkin Transactions 1. (Explains the C3 regioselectivity of lithiation). Link
Sources
Module 1: The "Black Tar" Phenomenon (Paal-Knorr Systems)
Welcome to the Furan Synthesis Technical Support Hub .
As a Senior Application Scientist, I understand that synthesizing substituted furans is often a battle between kinetic control and thermodynamic stability. The furan ring is electron-rich and acid-sensitive, making it prone to polymerization ("tarring") and oxidative decomposition.
This guide is structured to troubleshoot the three most critical failure points: Acid-Mediated Polymerization (Paal-Knorr), Regioselectivity Drift (Gold Catalysis), and Purification Decomposition .
User Query: "I am attempting a classic Paal-Knorr synthesis using p-TsOH, but my reaction mixture turns into a black, insoluble tar within 30 minutes. NMR shows broad peaks. What is happening?"
Root Cause Analysis
You are witnessing acid-catalyzed oligomerization . While the Paal-Knorr reaction requires acid to dehydrate the hemiacetal intermediate, the resulting furan is highly nucleophilic. In the presence of strong Brønsted acids and heat, the furan product acts as a nucleophile, attacking the electrophilic carbonyls of unreacted 1,4-dione (intermolecular reaction) rather than allowing the dione to cyclize intramolecularly.
The Mechanism of Failure
The competition is between Intramolecular Cyclization (Pathway A - Desired) and Intermolecular Polymerization (Pathway B - Undesired).
Caption: Figure 1. Kinetic competition between cyclization (green path) and oligomerization (red path) in acid-catalyzed environments.
Troubleshooting Protocol
Solution: Switch to a Microwave-Assisted, Iodine-Catalyzed protocol. Iodine acts as a mild Lewis acid that facilitates dehydration without being harsh enough to initiate rapid polymerization.
| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) |
| Catalyst | p-TsOH or HCl (10-20 mol%) | Molecular Iodine ( |
| Solvent | Benzene/Toluene (Reflux) | DMSO or Ethanol |
| Energy Source | Convective Heat (Slow) | Microwave Irradiation (Fast) |
| Time | 12-24 Hours | 2-10 Minutes |
Step-by-Step Protocol:
-
Charge: In a microwave vial, dissolve 1,4-dione (1.0 mmol) in DMSO (2 mL).
-
Catalyst: Add molecular iodine (
, 5 mol%, ~12 mg). -
Irradiate: Seal and heat in a microwave reactor at 100°C for 5 minutes .
-
Quench: Pour mixture into aqueous sodium thiosulfate (
) to quench residual iodine (color change from brown to clear). -
Extract: Extract with diethyl ether. The furan is usually pure enough to bypass silica chromatography (preventing further decomposition).
Module 2: Regioselectivity in Metal Catalysis
User Query: "I am using a Gold(I) catalyst to cyclize an alkynyl diol. I expect a furan, but I am isolating a 6-membered dihydropyran ring. How do I force the 5-exo-dig pathway?"
Root Cause Analysis
This is a classic Baldwin's Rules competition. In gold catalysis, the alkyne is activated by the metal (
Factors favoring the undesired 6-endo path:
-
Steric Bulk: Large groups adjacent to the nucleophile hinder the tighter 5-membered transition state.
-
Counter-ion Effect: Non-coordinating counter-ions (like
) increase the electrophilicity of the gold-alkyne complex, often reducing selectivity.
The Divergent Pathway
Caption: Figure 2. Ligand and substrate control over 5-exo vs 6-endo cyclization modes in Gold(I) catalysis.
Troubleshooting Protocol
Solution: Use a Gold(I)/Copper(II) Synergistic System . The addition of a copper co-catalyst often assists in the isomerization of the intermediate allene or activates the specific nucleophilic attack required for furan formation.
Validated Protocol (Adapted from Shi et al., 2015):
-
Catalyst Prep: Use (Triphenylphosphine)gold(I) chloride (5 mol%) and AgOTf (5 mol%) to generate the active cationic gold species in situ.
-
Co-Catalyst: Add Cu(OTf)2 (5 mol%). The copper aids in the "Saucy-Marbet" rearrangement step often required before the final cyclization in propargyl alcohol systems.
-
Solvent: Use DCE (1,2-Dichloroethane) or Toluene . Avoid coordinating solvents like THF or MeCN which dampen the Lewis acidity of the Gold.
-
Temperature: Run at 45°C . Higher temperatures favor the thermodynamic 6-membered ring.
Module 3: Post-Synthetic Decomposition (Purification)
User Query: "My TLC looked perfect (one spot), but after running a silica gel column, my product yield dropped by 50%, and I see new baseline spots. Is my furan unstable?"
Root Cause Analysis
Yes. Silica gel is acidic (pH 4–5). Electron-rich furans (especially those with alkyl substituents) are highly susceptible to acid-catalyzed ring opening (hydrolysis) or polymerization on the column. The "baseline spots" are likely ring-opened 1,4-dicarbonyls or oligomers.
Troubleshooting Protocol
Solution: You must create a Buffered Stationary Phase .
Method A: The Triethylamine (Et3N) Pass
-
Slurry Preparation: Prepare your silica gel slurry using your starting mobile phase (e.g., Hexanes).
-
Neutralization: Add 1% v/v Triethylamine (Et3N) to the slurry.
-
Packing: Pour the column.
-
Flushing: Flush the column with 2–3 column volumes of pure mobile phase (without Et3N) to remove excess amine. Note: Residual amine can streak on TLC, but the silica surface remains neutralized.
-
Elution: Load your sample and elute normally.
Method B: Alternative Stationary Phases If the furan is extremely labile (e.g., 2,5-dimethylfuran derivatives), switch to Neutral Alumina (Brockmann Grade III) . Alumina is basic/neutral and far more forgiving to acid-sensitive heterocycles.
References & Validated Sources
-
Paal-Knorr Mechanism & Stereochemistry: Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr Synthesis of Furans. The Journal of Organic Chemistry, 60(10), 301–307.
-
Microwave-Assisted Synthesis: Minetto, G., et al. (2005).[1] Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.[1] European Journal of Organic Chemistry.[1]
-
Gold-Catalyzed Selectivity (5-exo vs 6-endo): Hosseyni, S., Su, Y., & Shi, X.[2] (2015).[2][3][4] Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne.[2][4] Organic Letters, 17(24), 6010–6013.[4]
-
Diels-Alder Instability: Seltzer, S. (1965). The Mechanism of the Diels-Alder Reaction of 2-Methylfuran with Maleic Anhydride. Journal of the American Chemical Society, 87(7), 1534–1540.
Sources
- 1. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 2. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Furan-Based Carboxylic Acids
Welcome to the technical support center for the purification of furan-based carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of critical platform chemicals like 2,5-Furandicarboxylic Acid (FDCA) and 2-Furancarboxylic Acid (furoic acid).
The purity of these monomers is paramount, as even trace impurities can terminate polymer chains, introduce undesirable color, and compromise the performance of final materials[1]. This resource provides field-proven insights, troubleshooting guides, and validated protocols to help you achieve high-purity materials suitable for the most demanding applications.
Section 1: General Troubleshooting & Diagnostics
Before diving into specific protocols, it's crucial to diagnose the nature of the purification challenge. The initial state of your crude material will dictate the most effective purification strategy. This workflow provides a logical starting point for troubleshooting.
Caption: General troubleshooting workflow for purifying furan-based carboxylic acids.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common, high-level questions that often arise during initial purification attempts.
Q1: My crude FDCA is yellow or brown. What is the cause and what is the first step I should take?
A: This discoloration is typically caused by polymeric byproducts known as humins, which form during the acid-catalyzed dehydration of carbohydrate feedstocks or from side reactions of intermediates like 5-hydroxymethylfurfural (HMF).[2][3][4] These large, colored molecules are often challenging to remove by crystallization alone.
First Step: The most effective initial step is treatment with activated carbon.[5][6][7][8] Activated carbon has a high surface area with pores that readily adsorb these large pigment molecules.[7][9] A detailed protocol is provided in SOP-02 .
Q2: What are the best starting solvents for recrystallizing FDCA?
A: The choice of solvent is critical due to FDCA's low solubility in many common organic solvents and water.[1] This low solubility is attributed to strong intermolecular hydrogen bonding.[10]
-
For High Solubility at Elevated Temperatures: Dimethyl sulfoxide (DMSO) is highly effective at dissolving FDCA, with one study showing a 20/80 w/w water/DMSO system can solubilize 23.1 wt% of FDCA, which is 190 times more than in pure water.[11] Other effective solvents include Dimethylformamide (DMF) and Dimethylacetamide (DMAC).[12]
-
For Greener Chemistry: Water can be used, but large volumes are often required. Heating a solution of FDCA in water to between 100°C and 200°C has been shown to be effective for purification upon cooling.[13]
-
For Removing Specific Impurities: Solvents with a dipole moment between 3.7D and 4.1D have been reported to be particularly effective for removing 2-formyl-5-furancarboxylic acid (FFCA).[14]
The following table summarizes the solubility of FDCA in various pure solvents.
| Solvent | Molar Solubility (mol/L) at ~298 K | Reference |
| Water | Low | [10][11] |
| Methanol | High | [15] |
| Acetic Acid | Moderate | [15] |
| Acetonitrile | Low | [15] |
| Ethyl Acetate | Low | [15] |
| DMSO | Very High | [10][11] |
| THF | Moderate | [11] |
Q3: My recovery after crystallization is very low. What are the likely causes and solutions?
A: Low recovery is a common issue, often stemming from two main factors:
-
High Product Solubility in Mother Liquor: The chosen solvent may keep a significant amount of your product dissolved even after cooling.
-
Solution: After the initial cooling and crystallization, place the flask in an ice bath or refrigerate to further decrease the solubility and maximize precipitation.[14] Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
-
Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities (like activated carbon), the product can crystallize on the filter paper or in the funnel.
-
Solution: Use a heated or jacketed filter funnel. Pre-heat the funnel and the receiving flask with hot solvent vapor before filtering. Work quickly and use a slight excess of solvent to ensure the product remains in solution during this step.
-
Q4: How do I confirm the purity of my final product?
A: Purity analysis is a critical, self-validating step. The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[1][16] An HPLC method can quantify the main compound and detect trace impurities, such as residual FFCA or HMF.[1][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the desired product and identify structurally different impurities.[16][17]
-
Gas Chromatography (GC): Useful for detecting volatile impurities or residual solvents.[16][18]
A successful purification should result in a product with >99.5% purity as determined by HPLC.
Section 3: In-Depth Troubleshooting Guides
This section provides detailed solutions for more persistent and complex purification problems.
Guide 1: Persistent Color Impurities Not Removed by a Single Crystallization
-
Symptom: The product remains yellow, tan, or brown even after one or two recrystallization attempts.
-
Underlying Cause: High concentrations of humin-like polymeric impurities. These molecules can become trapped within the crystal lattice of the furan carboxylic acid during crystallization, making them difficult to remove by simple recrystallization.[3]
-
In-Depth Solution: Activated Carbon Treatment. This process uses the high adsorptive capacity of activated carbon to bind colored impurities.[8]
Caption: Workflow for decolorization using activated carbon.
Causality: The key to this process is the hot filtration step. Activated carbon particles are extremely fine and can pass through standard filter paper. A pad of Celite® (diatomaceous earth) is used to create a fine filtration bed that traps the carbon particles, allowing the now-decolorized solution to pass through. For a full, step-by-step protocol, see SOP-02 .
Guide 2: Contamination with Structurally Similar Intermediates (e.g., FFCA)
-
Symptom: HPLC or NMR analysis shows the presence of synthetic precursors or partially oxidized intermediates, such as 5-formyl-2-furancarboxylic acid (FFCA) in an FDCA product.[1]
-
Underlying Cause: These impurities often have solubility profiles very similar to the target compound, causing them to co-crystallize. FFCA is a particularly problematic impurity as it can act as a chain terminator during polymerization.[1]
-
In-Depth Solution: Acid-Base Precipitation (pH Swing). This technique exploits the acidic nature of the carboxyl groups. The differing pKa values of the dicarboxylic acid product and monocarboxylic acid impurities can be used to achieve separation.
Caption: Workflow for purification via pH swing.
Causality: FDCA is a dicarboxylic acid and is significantly less soluble in its fully protonated state than its corresponding mono- or di-salts.[1] By carefully lowering the pH of a basic solution containing the salts of both FDCA and FFCA, the much less soluble FDCA will precipitate out first, leaving the more soluble FFCA salt in the acidic mother liquor.[1] This method is highly effective and scalable.[1]
Guide 3: Product Degradation During Purification
-
Symptom: Low yields, poor mass balance, and the appearance of unexpected signals in NMR/HPLC that correspond to decomposition products.
-
Underlying Cause: Furan rings, particularly when substituted with carboxylic acid groups, can be susceptible to degradation under harsh conditions. The most common degradation pathway is thermal decarboxylation, where the carboxylic acid group is lost as CO₂.[19][20] This can be exacerbated by prolonged heating.
-
In-Depth Solution: Low-Temperature & pH Control.
-
Minimize Heat Exposure: When performing recrystallization, do not heat the solution for longer than necessary to achieve dissolution. Avoid using excessively high-boiling point solvents if a lower-boiling point alternative is viable.
-
Use Milder pH: During acid-base precipitation, avoid using large excesses of strong acid or base. Work at temperatures close to room temperature during pH adjustment.
-
Consider Alternative Methods: For highly sensitive compounds, non-thermal methods like preparative chromatography might be necessary, although they are less scalable.[1][21] Another approach for certain impurities is to convert the acids to their ester derivatives, which can be purified by distillation, followed by hydrolysis back to the pure acid.[21]
-
Section 4: Standard Operating Procedures (SOPs)
SOP-01: Recrystallization of 2,5-Furandicarboxylic Acid (FDCA) from DMSO/Water
-
Dissolution: In a fume hood, place 10.0 g of crude FDCA into a 500 mL Erlenmeyer flask equipped with a stir bar. Add 75 mL of DMSO and begin stirring.[12]
-
Heating: Gently heat the mixture on a hot plate to 100°C.[12] Continue heating and stirring until all the solid has completely dissolved.
-
Cooling & Crystallization: Turn off the heat and allow the solution to cool slowly towards room temperature. A slow cooling rate (e.g., 1°C/minute) is recommended to promote the formation of pure crystals.[12][14]
-
Precipitation: Once at room temperature, add 100 mL of deionized water slowly while stirring to induce further precipitation.
-
Isolation: Cool the flask in an ice bath for 30 minutes. Collect the white, crystalline solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold water to remove residual DMSO.[1]
-
Drying: Dry the purified FDCA in a vacuum oven at 60-80°C to a constant weight.
-
Verification: Confirm purity (>99.5%) using a validated HPLC method.[12][16][22]
SOP-02: Decolorization of Furan Carboxylic Acids using Activated Carbon
-
Dissolution: Dissolve the crude, colored furan carboxylic acid in an appropriate solvent (e.g., boiling water, DMSO) in an Erlenmeyer flask, as determined in your initial solubility tests.[6] Use approximately 20-30% more solvent than the minimum required for dissolution.
-
Carbon Addition: To the hot, stirred solution, carefully add 1-2% w/w of activated carbon (e.g., 0.1-0.2 g of carbon for 10 g of crude product).[5] Caution: Do not add carbon to a boiling solution, as this can cause violent bumping.[23]
-
Adsorption: Maintain the temperature just below the solvent's boiling point and stir the slurry for 30-60 minutes.[5][23]
-
Filtration Setup: Prepare a vacuum filtration apparatus with a Buchner funnel. Place a piece of filter paper in the funnel and add a 1-2 cm thick pad of Celite®. Wet the Celite® pad with a small amount of the clean solvent and apply vacuum to settle the pad.
-
Hot Filtration: Quickly filter the hot solution through the prepared Celite® pad. The goal is to separate the solution from the carbon before the product starts to crystallize. Pre-heating the funnel is highly recommended.
-
Crystallization & Isolation: Collect the clear, decolorized filtrate in a clean flask. Allow the filtrate to cool to induce crystallization of the purified product. Isolate by filtration as described in SOP-01 .
References
-
Wikipedia. (2023). 2,5-Furandicarboxylic acid. Retrieved from [Link]
-
FAO AGRIS. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Retrieved from [Link]
-
ACS Omega. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. ACS Publications. Retrieved from [Link]
-
ACS Omega. (2022). Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. ACS Publications. Retrieved from [Link]
-
ChemWhat. (n.d.). 2,5-Furandicarboxylic acid CAS#: 3238-40-2. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Computational survey of humin formation from 5-(hydroxymethyl)furfural under basic conditions. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2018). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2013). Structure and Formation Mechanism of Furfural-Derived Humins. Retrieved from [Link]
-
European Patent Office. (2019). Method for purifying crude 2,5-furandicarboxylic acid by crystallization (EP 3476840 B1). Retrieved from [Link]
-
PMC. (2022). Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. Retrieved from [Link]
- Google Patents. (2017). Method of purifying 2,5-furandicarboxylic acid (JP2017190316A).
-
RSC Publishing. (2020). Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid. Retrieved from [Link]
-
PubMed. (2015). Purification of biomass-derived 5-hydroxymethylfurfural and its catalytic conversion to 2,5-furandicarboxylic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (2024). Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. Retrieved from [Link]
-
BioResources. (2012). Feasibility of removing furfurals from sugar solutions using activated biochars made from. Retrieved from [Link]
- Google Patents. (2020). Separation and purification of furan carboxylates (EP3749656A1).
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ScienceDirect. (2021). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Retrieved from [Link]
-
ResearchGate. (2021). A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate. Retrieved from [Link]
- Google Patents. (2014). Process for the preparation of 2,5-furandicarboxylic acid (WO2014209112A1).
-
Journal of AOAC INTERNATIONAL. (2021). Determination of Seven Organic Impurities in FD&C Yellow No. 6 by Ultra-High-Performance Liquid Chromatography. Oxford Academic. Retrieved from [Link]
-
MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Retrieved from [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Industry knowledge - News. (2020). Decolorization Principle Of Activated Carbon. Retrieved from [Link]
-
DTIC. (2018). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]
-
Zhulin Carbon. (2020). Activated carbon for decolorization. Retrieved from [Link]
-
Chiemivall. (2023). Decolorization with Activated Carbon in the Pharmaceutical Industry. Retrieved from [Link]
-
Agilent. (2016). CHEMICAL PURITY ANALYSIS. Retrieved from [Link]
-
YouTube. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. Retrieved from [Link]
- Google Patents. (2023). Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid (WO2023288035A1).
-
Society of Nuclear Medicine and Molecular Imaging. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Retrieved from [Link]
-
RSC Publishing. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Retrieved from [Link]
-
Heycarbons. (n.d.). Activated Carbon For Glucose Decolorization. Retrieved from [Link]
-
MDPI. (2019). A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. Retrieved from [Link]
-
IJRAR.org. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Activated carbon for decolorization [zhulincarbon.com]
- 8. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 9. heycarbons.com [heycarbons.com]
- 10. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. data.epo.org [data.epo.org]
- 13. JP2017190316A - Method of purifying 2,5-furandicarboxylic acid - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. academic.oup.com [academic.oup.com]
- 23. naturecarbon.com [naturecarbon.com]
Technical Support Center: Improving the Stability of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for improving the stability of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction: The Stability Challenge
5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid is a molecule of interest in various research and development applications. However, its structure, which incorporates both a furan ring and a thioether group, presents unique stability challenges. The electron-rich furan ring can be susceptible to degradation under acidic conditions, while the thioether moiety is prone to oxidation.[1][2] Understanding and mitigating these degradation pathways is crucial for obtaining reliable and reproducible experimental results.
This guide provides a comprehensive overview of the factors influencing the stability of this compound and offers practical solutions to enhance its longevity in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues related to the stability of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid.
Q1: My solution of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid is showing a decrease in concentration over a short period. What are the likely causes?
A1: The degradation of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid in solution is likely due to one or a combination of the following factors:
-
Oxidation of the Thioether Group: The methylsulfanyl group (-SCH₃) is susceptible to oxidation, which can convert the thioether to a sulfoxide and then potentially to a sulfone.[2][3] This is a common degradation pathway for thioether-containing compounds, especially in the presence of oxidizing agents or even atmospheric oxygen over time.
-
Furan Ring Instability: Furan rings can be unstable, particularly under acidic conditions.[1][4] Protonation of the furan ring can lead to ring-opening reactions and subsequent polymerization or rearrangement, resulting in a loss of the parent compound.[4]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
-
Temperature Effects: Elevated temperatures can accelerate both oxidation and acid-catalyzed degradation pathways.[5][6]
To troubleshoot, it is recommended to first evaluate your storage and handling conditions. Are your solutions protected from light? Are they stored at an appropriate temperature? What is the pH of your solution?
Q2: What is the optimal pH range for storing solutions of this compound?
A2: To minimize degradation, a slightly acidic to neutral pH range is generally recommended. Strongly acidic conditions (pH < 4) should be avoided to prevent acid-catalyzed decomposition of the furan ring.[4] While basic conditions might mitigate furan ring opening, the impact on thioether stability would need to be empirically determined. For initial studies, buffering your solution in the pH 6.0-7.5 range is a prudent starting point.
Q3: I suspect oxidation of the thioether group. How can I prevent this?
A3: Preventing thioether oxidation is critical for maintaining the integrity of your compound. Consider the following strategies:
-
Deoxygenate Solvents: Before preparing your solutions, sparge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use of Antioxidants: The addition of antioxidants can help to scavenge reactive oxygen species.[7] However, the choice of antioxidant must be compatible with your downstream applications. Small amounts of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid could be considered, but their efficacy and potential for interference should be validated.
-
Work in an Inert Atmosphere: For highly sensitive experiments, preparing and handling solutions in a glovebox under a nitrogen or argon atmosphere can provide the best protection against oxidation.
Q4: Are there specific solvents that are recommended or should be avoided?
A4: The choice of solvent can significantly impact stability.
-
Recommended Solvents: Polar aprotic solvents, such as dimethylformamide (DMF) and dioxane, have been shown to have a stabilizing effect on furan derivatives.[1] For aqueous solutions, the use of appropriate buffer systems is crucial.
-
Solvents to Use with Caution: Protic solvents, especially in the presence of acid, can facilitate the degradation of the furan ring. While alcohols are common solvents, their use should be carefully evaluated, particularly for long-term storage.
Q5: How can I monitor the degradation of my compound in solution?
A5: Several analytical techniques can be employed to monitor the stability of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid:
-
High-Performance Liquid Chromatography (HPLC): This is a preferred method for quantifying the concentration of the parent compound and detecting the appearance of degradation products.[8][9] A stability-indicating HPLC method should be developed to separate the parent peak from any potential degradants.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the volatility of some furan compounds, GC-MS can also be a valuable tool for analysis.[7][10] Headspace analysis may be particularly useful for detecting volatile degradation products.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information about the degradation products, helping to elucidate the degradation pathways.
Preventative Measures and Best Practices
To proactively enhance the stability of your 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid solutions, adhere to the following best practices.
Solution Preparation and Storage
| Parameter | Recommendation | Rationale |
| pH | 6.0 - 7.5 | Minimizes acid-catalyzed furan ring degradation. |
| Solvent | Deoxygenated polar aprotic solvents (e.g., DMF, Dioxane) or buffered aqueous solutions. | Polar aprotic solvents can stabilize furan rings.[1] Deoxygenation reduces thioether oxidation. |
| Temperature | Store at low temperatures (e.g., 2-8 °C or -20 °C). Avoid freeze-thaw cycles. | Reduces the rate of all potential degradation reactions. |
| Light Exposure | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. | Prevents photodegradation. |
| Atmosphere | Prepare and store solutions under an inert atmosphere (Nitrogen or Argon). | Minimizes oxidation of the thioether group. |
Experimental Workflow
The following diagram illustrates a recommended workflow for preparing and handling solutions of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid to maximize stability.
Caption: Recommended workflow for solution preparation and handling.
Troubleshooting Degradation Pathways
Understanding the potential degradation pathways is key to effective troubleshooting.
Caption: Potential degradation pathways for the target compound.
Experimental Protocols
Protocol 1: Stability Assessment by HPLC
This protocol outlines a general procedure for assessing the stability of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid in a given solution.
Materials:
-
5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid
-
Chosen solvent/buffer system
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized)
-
Amber HPLC vials
Procedure:
-
Prepare a stock solution of the compound at a known concentration in the desired solvent/buffer system, following the best practices outlined above.
-
Immediately after preparation (T=0), inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram and peak area for the parent compound.
-
Divide the remaining solution into aliquots and store them under the desired test conditions (e.g., different temperatures, light exposures).
-
At specified time points (e.g., 1, 3, 7, 14 days), retrieve an aliquot from each storage condition.
-
Allow the aliquot to come to room temperature before injecting it into the HPLC system.
-
Record the chromatogram and the peak area of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
Data Analysis: Plot the percentage of the compound remaining versus time for each condition to determine the stability profile.
References
- Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). PMC.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). Wiley Online Library.
- Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. (2016). RSC Publishing.
- Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. (n.d.). PMC.
- Thioethers – Knowledge and References. (n.d.). Taylor & Francis.
- Furan Analysis Imperative for Power St
- Furanic Compound Analysis and its relation to paper Insul
- Determination of Furan in Food by Gas Chromatography-Mass Spectrometry and Headspace Sampling. (n.d.). PerkinElmer.
- Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. (2020). PubMed.
- Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. (2020). Request PDF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. techenomics.net [techenomics.net]
- 9. Furanic Compound Analysis and its relation to paper Insulation Ageing | EA Technology Americas [eatechnology.com]
- 10. gcms.cz [gcms.cz]
Technical Support Center: HPLC Analysis of Furan Derivatives
Current Status: Operational Ticket Focus: Separation, Detection, and Stability of Furanics (HMF, Furfural, Nitrofurans) Assigned Specialist: Senior Application Scientist
Introduction: The Furan Challenge
Furan derivatives—ranging from biomass degradation products like 5-Hydroxymethylfurfural (HMF) and Furfural to antibiotic residues like Nitrofurans —present a unique chromatographic paradox. They are aromatic (requiring
This guide moves beyond generic HPLC advice to address the specific physicochemical behaviors of the furan ring.
Module 1: Resolution & Column Selection Strategy
User Issue: "My furan peaks are co-eluting, or I have zero retention for HMF on my C18 column."
The Mechanism of Failure
Standard C18 columns rely on hydrophobic interaction. Small polar furans (like HMF) often elute in the void volume (
The Solution: Selectivity Tuning
You must introduce a secondary interaction mechanism.
Column Selection Matrix
| Furan Class | Recommended Phase | Mechanism | Why it works |
| Simple Furans (HMF, Furfural) | Phenyl-Hexyl | Hydrophobic + | The phenyl ring interacts with the furan's |
| Polar/Acidic Furans (Furoic Acid) | Polar-Embedded C18 (or Mixed-Mode) | Hydrophobic + H-Bonding | Embedded polar groups (e.g., amide) shield silanols and interact with polar furan moieties, preventing tailing [2]. |
| Nitrofurans (Antibiotics) | C18 (High Carbon Load) | Hydrophobic | These are larger, less polar molecules. A fully end-capped C18 is sufficient if pH is controlled [3]. |
| Ultra-Polar/Small | HILIC (Amide/Silica) | Partitioning | For compounds that elute in the void on RP. Uses ACN-rich mobile phase to retain polar analytes. |
Decision Logic: Column Choice
Figure 1: Decision tree for selecting the optimal stationary phase based on furan chemistry.
Module 2: Troubleshooting Peak Integrity (Tailing & Stability)
User Issue: "My peaks are tailing significantly (
The "Silanol" Trap (Peak Tailing)
Furan derivatives often contain carbonyl or amine groups (in nitrofurans) that act as Lewis bases. These interact with residual silanols (Si-OH) on the silica support, causing "drag" or tailing.[1][2][3]
-
Diagnosis: Calculate Asymmetry Factor (
). If , secondary interactions are active [4]. -
Protocol Fix:
-
Low pH: Lower mobile phase pH to ~3.0 using Formic Acid or Phosphate buffer. This protonates the silanols (
), making them neutral and preventing ionic interaction [5]. -
Ionic Strength: Increase buffer concentration to 20-50 mM to mask active sites.
-
The "Ghost Peak" Phenomenon (Stability)
Furans, particularly aldehydes like Furfural, are chemically reactive. They oxidize to furoic acid or polymerize upon exposure to light and air.
-
Symptom: Small, unknown peaks appearing before the main peak (oxidation products) or after (dimers).
-
Protocol Fix:
-
Solvent Prep: Use amber glassware. Do not store samples in the autosampler >24 hours.
-
Mobile Phase: Avoid THF if possible, as it forms peroxides which accelerate furan degradation [6]. If THF is required for selectivity, use inhibitor-free, fresh HPLC-grade THF.[4]
-
Module 3: Sensitivity Enhancement (DNPH Derivatization)
User Issue: "I cannot detect low levels of Furfural/HMF because the UV signal is too weak or noisy."
The Science
While furans have UV absorbance (typically 270-280 nm), trace analysis often requires boosting the signal-to-noise ratio. The gold standard is derivatization with 2,4-Dinitrophenylhydrazine (DNPH) , which reacts with the aldehyde group to form a hydrazone with high UV absorbance at 360 nm [7].
Step-by-Step DNPH Protocol
Note: This reaction targets the carbonyl group. It is specific to furan aldehydes (HMF, Furfural).
-
Reagent Prep: Dissolve DNPH in acidified Acetonitrile (ACN) to create a saturated solution.
-
Reaction: Mix Sample + DNPH Reagent (1:1 ratio).
-
Incubation: Incubate at 40°C for 1 hour. (Acidic conditions catalyze the hydrazone formation).
-
Quenching: (Optional) Adjust pH to neutral if the column is pH sensitive, though most C18 columns handle pH 2-3 well.
-
Separation: Inject onto C18 column. Detect at 360 nm .
Validation Check:
-
The derivatized peak should elute later than the native furan due to the added hydrophobicity of the dinitrophenyl group.
-
Warning: Excess DNPH reagent will appear as a large peak early in the chromatogram. Ensure your gradient separates the reagent from the analyte [8].
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use Methanol instead of Acetonitrile for Furan analysis?
-
Answer: Yes, but be careful. Acetonitrile (ACN) is generally preferred because it has a lower UV cutoff (190 nm) than Methanol (205 nm). Since some furans are detected at 210-220 nm, Methanol can cause high baseline noise. Additionally, the unique selectivity of Methanol (protic solvent) might alter the elution order compared to ACN (aprotic) [9].
Q2: My Nitrofuran metabolites are not retaining. Why?
-
Answer: Nitrofuran metabolites (like AOZ, AMOZ) are small and polar. They often require derivatization with 2-NBA (2-nitrobenzaldehyde) before analysis to increase their molecular weight and hydrophobicity, allowing them to retain on a standard C18 column and improving MS sensitivity [3].
Q3: What is the best wavelength for HMF and Furfural?
-
Answer:
-
280 - 285 nm: Optimal for specificity (max absorbance).
-
210 nm: Higher sensitivity but susceptible to interference from mobile phase and matrix [10].
-
Recommendation: Use a Diode Array Detector (DAD) to monitor 280 nm for quantification and 210 nm for impurity checking.
-
References
-
BenchChem. (2025).[5] Troubleshooting peak tailing in HPLC analysis of furan aldehydes. BenchChem Technical Support.
-
Element Lab Solutions. (2025).[1] Peak Tailing in HPLC: Causes and Solutions. Element Lab Solutions.
-
Scribd. (2010). HPLC Analysis of Nitrofurans and Metabolites. Taylor & Francis.
-
LCGC International. (2025). LC Troubleshooting Essentials: Peak Tailing and Fronting. LCGC.
-
Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting. Agilent.[6]
-
Restek Corporation. (2016). Is it OK to use THF on my HPLC? Restek Resource Hub.
-
EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by HPLC (DNPH Derivatization). US EPA.
-
Knauer. (2025).[1][7] Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Chromatography Online.
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho.
-
SIELC Technologies. (2025). HPLC Method for Substituted Furans Separation. SIELC.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Is it OK to use THF (tetrahydrofuran) on my HPLC? [discover.restek.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Overcoming poor solubility of furan compounds in assays
Technical Support Center: Solubility & Assay Optimization for Furan Compounds
Case ID: FUR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting solubility, stability, and assay interference of furan-based scaffolds.
Introduction: The Furan Paradox
Welcome to the technical support portal. You are likely here because your furan-containing lead compounds are failing in bioassays—not due to a lack of potency, but due to physicochemical liabilities.
Furan is a "privileged scaffold" in medicinal chemistry, offering a rigid, planar geometry that fits into many enzyme pockets. However, this planarity often leads to
This guide provides self-validating protocols to distinguish between precipitation, aggregation, and degradation.
Module 1: The "Crash-Out" Crisis (Precipitation)
User Query: "My compound precipitates immediately when I dilute my DMSO stock into the assay buffer. The data is noisy."
Root Cause Analysis: This is a classic failure of Kinetic Solubility . When you inject a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer, the rapid change in polarity causes a "solvent shock," forcing hydrophobic furan molecules to aggregate and precipitate before they can equilibrate.
The Fix: Intermediate Dilution Protocol Do not dilute directly from 100% DMSO to 100% Buffer. Use a "Step-Down" approach to lower the dielectric constant gradually.
Protocol: The "Step-Down" Dilution Method
-
Start: 10 mM Stock in 100% DMSO.
-
Intermediate Step: Dilute compound 1:10 into a "Transition Buffer" (e.g., 50% DMSO / 50% Water).
-
Why: This breaks the crystal lattice energy while maintaining enough organic solvent to prevent immediate crashing.
-
-
Final Step: Dilute the Intermediate mix into the final Assay Buffer (e.g., PBS or HEPES).
-
Target: Final DMSO concentration should be
1% (or as tolerated by your protein).
-
Visualization: Solvent Shock Prevention
Caption: Figure 1. The "Step-Down" dilution strategy mitigates the high-energy barrier of solvation that causes furan compounds to precipitate upon direct injection into aqueous media.
Module 2: False Positives (Colloidal Aggregation)
User Query: "My compound shows inhibition, but the IC50 shifts depending on the enzyme concentration. Is it real?"
Root Cause Analysis: Lipophilic planar compounds (like furans) often form colloidal aggregates rather than true solutions. These microscopic "oil droplets" sequester enzymes, causing non-specific inhibition. This is the #1 cause of false positives in furan screening [1].
The Diagnostic: The Detergent Test Colloids are sensitive to surface tension. Adding a non-ionic detergent disrupts the colloid but (usually) does not affect true ligand-binding interactions.
Troubleshooting Workflow
| Observation | With 0.01% Triton X-100 | Diagnosis | Action |
| High Potency | Potency Lost | False Positive (Aggregation) | Discard or chemically modify to lower LogP. |
| High Potency | Potency Retained | True Inhibitor | Proceed to Lead Optimization. |
| Precipitate | Clear Solution | Solubility Issue | Use detergent in final assay buffer. |
Visualization: Aggregation Decision Tree
Caption: Figure 2. The Detergent Test logic flow. Colloidal aggregates (false positives) are physically disrupted by surfactants, eliminating their apparent inhibitory activity.
Module 3: Stability vs. Solubility (The Oxidation Trap)
User Query: "My solution turned yellow/brown overnight. Is this precipitation?"
Root Cause Analysis: This is likely chemical degradation , not precipitation. The furan ring is electron-rich and sensitive to singlet oxygen, leading to ring-opening (formation of dicarbonyls like cis-2-butene-1,4-dione). This is accelerated by light and acidic impurities in DMSO [2].
The Fix: Storage & Handling Protocol
-
DMSO Quality: Use only anhydrous, high-purity DMSO . Standard DMSO absorbs water from the air, becoming acidic over time.
-
Container: Store stocks in amber glass vials to prevent photo-oxidation.
-
Atmosphere: Purge vials with Argon or Nitrogen after use.
-
Freeze-Thaw: Aliquot stocks. Do not freeze-thaw the master stock more than 3 times.
Module 4: Advanced Formulation (Cyclodextrins)
User Query: "I need to dose this in animals (or high-concentration cell assays), but DMSO is toxic. What now?"
Root Cause Analysis: For in vivo or high-concentration work, DMSO/buffer systems fail because the "thermodynamic solubility" limit is reached. You need a solubilizing excipient that encapsulates the hydrophobic furan ring.
The Fix: Hydroxypropyl-
Formulation Comparison Table
| Excipient | Mechanism | Pros | Cons | Recommended for Furan? |
| DMSO | Cosolvent | High solubilizing power | Toxic to cells (>1%); Oxidizes furans | No (for in vivo) |
| Tween 80 | Surfactant/Micelle | Prevents aggregation | Can lyse cells; High viscosity | Yes (Low conc.) |
| HP- | Inclusion Complex | Shields hydrophobic ring | Biocompatible; Stabilizes furan ring | HIGHLY RECOMMENDED |
| PEG 400 | Cosolvent | Modifies polarity | Potential GI issues in animals | Moderate |
Protocol: Preparing a Cyclodextrin Complex
-
Prepare a 20% (w/v) HP-
-CD solution in water or saline. -
Add the solid furan compound (do not use DMSO stock if possible).
-
Sonicate for 30–60 minutes at ambient temperature.
-
Filter sterilize (0.22
m). -
Result: A clear solution often achieving 10–50x higher solubility than buffer alone.
References
-
Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today.
-
BenchChem Technical Support . (2025). Albafuran A Stability in DMSO.
-
Carvalho, et al. (2018).[1] Development of inclusion complex based on cyclodextrin and oxazolidine derivative. Brazilian Journal of Pharmaceutical Sciences.
-
Enamine . (2025). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
Assay Guidance Manual . (2017). Assay Interference by Aggregation. NCBI Bookshelf.
Sources
Enhancing the reaction efficiency for the synthesis of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid
Technical Support Center: Synthesis of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic Acid
Current Status: Operational Support Level: Tier 3 (Process Optimization & Troubleshooting) Subject Matter Expert: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
This guide addresses the reaction efficiency bottlenecks in synthesizing 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid . While the furan core is common, the specific regiochemical installation of the methylsulfanyl (thiomethyl) group at the C4 position, flanked by a C5-methyl and a C2-carboxyl group, presents unique electronic and steric challenges.
Our optimized workflow prioritizes regiocontrol via bromination followed by transition-metal catalyzed C–S bond formation . This approach avoids the cryogenic scalability issues of organolithium routes and the poor selectivity of direct electrophilic sulfenylation.
Module 1: The Precursor Phase (Regioselective Halogenation)
Context: The most efficient entry point is the bromination of methyl 5-methyl-2-furoate . Direct bromination of the free acid often leads to solubility issues and difficult purification.
The Logic:
-
C5-Methyl: Activates the ring and directs ortho (to the C4 position).
-
C2-Ester: Deactivates the ring and directs meta (to the C4 position).
-
Result: The electronic vectors of both substituents reinforce substitution at C4 , making this a highly self-validating step if conditions are controlled.
Troubleshooting Guide: Bromination
| Symptom | Probable Cause | Corrective Action |
| Formation of 3-bromo isomer | Thermodynamic equilibration or Lewis Acid contamination. | Ensure reaction temperature does not exceed 40°C. Avoid iron/aluminum based Lewis acids; the reaction proceeds via direct electrophilic substitution. |
| Poly-bromination | Excess bromine or prolonged reaction time. | Stoichiometry control is critical. Use 1.05 equiv of |
| Benzylic Bromination (Side Chain) | Radical mechanism activation. | Exclude light . The reaction must be performed in the dark to prevent radical bromination of the C5-methyl group. |
Key Protocol: C4-Bromination
-
Dissolve methyl 5-methyl-2-furoate in CHCl3 or DCM (0.5 M).
-
Add 1.05 equiv of
dropwise at 0°C in the dark . -
Warm to RT and stir for 2-4 hours.
-
Quench with saturated
(sodium thiosulfate) to remove excess bromine. -
Validation:
NMR should show the disappearance of the C4 proton (doublet) and retention of the C3 proton (singlet).
Module 2: The Critical Step (C–S Bond Formation)
Context: Installing the thiomethyl group is the highest failure point. Nucleophilic aromatic substitution (
The Solution: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Type) or Copper-Catalyzed Ullmann Coupling .
-
Recommendation: We recommend the Copper(I) route for cost-efficiency and tolerance to sulfur, which can poison Palladium catalysts.
Visualizing the Workflow
Caption: Optimized synthetic pathway for 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid.
FAQ: C-S Coupling Efficiency
Q: Why is my Palladium catalyst (Pd(dppf)Cl2) dying before conversion is complete? A: Sulfur is a potent catalyst poison. It binds irreversibly to Pd sites.
-
Fix: Switch to a Copper(I) Iodide (CuI) system.[1] Copper is more robust against sulfur poisoning. If you must use Pd, use a high-denticity ligand like Xantphos and increase catalyst loading to 5-10 mol%.
Q: I am using NaSMe (Sodium Thiomethoxide) and getting low yields. Why? A: NaSMe is hygroscopic and can oxidize to the disulfide (MeS-SMe), which is inactive in this cycle.
-
Fix: Use freshly sublimed NaSMe or generate it in situ from S-Methylisothiourea hemisulfate. Alternatively, use dry DMSO as the solvent, which accelerates
-like character even in metal-catalyzed systems.
Q: What is the optimal catalyst system? A:
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline or L-Proline (20 mol%)
-
Base:
(2.0 equiv) -
Solvent: DMSO or DMF (degassed)
-
Temp: 80-100°C
Module 3: Hydrolysis & Isolation (The Purity Step)
Context: Converting the ester to the acid without oxidizing the sulfide to a sulfoxide (
Troubleshooting Guide: Oxidation Prevention
| Symptom | Root Cause | Prevention Strategy |
| "Split" peaks in NMR (Sulfoxide) | Air oxidation during basic hydrolysis. | Degas all solvents (sparge with Argon for 20 mins) before adding base. Perform hydrolysis under |
| Low recovery of acid | Product is water-soluble. | The product is amphiphilic. Do not wash the aqueous layer excessively. Acidify to pH 3 carefully and extract immediately with EtOAc. |
| Decarboxylation | Harsh acidic workup or high heat. | Furans with acids at C2 are prone to decarboxylation. Acidify with cold 1M HCl and keep the temperature below 40°C during rotary evaporation. |
Summary of Reaction Parameters
| Parameter | Recommended Value | Why? |
| Bromination Temp | 0°C | Prevents radical side reactions on the methyl group. |
| Coupling Solvent | DMSO | High dielectric constant stabilizes the charged intermediates in Cu-catalysis. |
| Coupling Atmosphere | Argon/Nitrogen | Essential. Oxygen promotes homocoupling of thiols to disulfides, wasting reagent. |
| Hydrolysis Base | LiOH (2 equiv) | Milder than NaOH; better solubility in THF/Water mixtures. |
References
-
Regioselective Bromination of Furoates
-
Palladium/Copper Catalyzed C-S Bond Formation
-
Copper-Catalyzed Thiolation Protocols
- Title: Thiolate-assisted copper(I) catalyzed C–S cross coupling of thiols with aryl iodides.
- Source: New Journal of Chemistry (RSC), 2013.
-
URL:[Link]
-
Furan Functionalization Strategy
Sources
- 1. Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. METHYL 5-BROMO-2-FUROATE synthesis - chemicalbook [chemicalbook.com]
- 3. Recent developments in palladium-catalyzed C–S bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Analysis of Synthetic Routes to Substituted Furan-2-Carboxylic Acids
Executive Summary
Substituted furan-2-carboxylic acids (2-furoic acids) are critical pharmacophores in medicinal chemistry, serving as bioisosteres for benzoic acids and as core scaffolds in anti-inflammatory and antiviral therapeutics. Their synthesis is often bottlenecked by the availability of regioselective precursors.
This guide evaluates three distinct synthetic paradigms:
-
Oxidative Functionalization (Route A): The conversion of substituted furfurals (often biomass-derived) to acids.
-
Direct Metallation-Carboxylation (Route B): The regioselective C-H activation of furan rings.
-
De Novo Cyclization (Route C): The assembly of the furan core from acyclic precursors (Paal-Knorr/Feist-Bénary).
Recommendation: For 5-substituted analogues, Route A (Pinnick Oxidation) is the superior choice for functional group tolerance and scalability. For 3- or 4-substituted analogues where the aldehyde is inaccessible, Route B (Lithiation) provides the highest regiocontrol.
Route Analysis & Experimental Protocols
Route A: Oxidation of Substituted Furfurals (The "Standard" Approach)
This route relies on the availability of substituted furfuraldehydes (often synthesized via Vilsmeier-Haack formylation). The challenge lies in preventing over-oxidation or ring opening (furan sensitivity to acid/oxidants).
Mechanism & Utility
The Pinnick Oxidation (NaClO₂, NaH₂PO₄, scavenger) is the gold standard for this transformation. Unlike permanganate (which degrades the furan ring) or silver oxide (expensive), Pinnick conditions are mild, suppressing the "Baeyer-Villiger" type side reactions that produce formyl esters.
Experimental Protocol: Pinnick Oxidation of 5-Methylfurfural
Objective: Synthesis of 5-methylfuran-2-carboxylic acid.
-
Reagents:
-
5-Methylfurfural (10 mmol, 1.10 g)
-
Sodium chlorite (NaClO₂, 80% purity, 15 mmol)
-
Sodium dihydrogen phosphate (NaH₂PO₄, 15 mmol)
-
2-Methyl-2-butene (Scavenger, 50 mmol)
-
Solvent: t-BuOH/Water (3:1 v/v, 40 mL)
-
-
Procedure:
-
Step 1: Dissolve 5-methylfurfural and 2-methyl-2-butene in t-BuOH.
-
Step 2: Dissolve NaClO₂ and NaH₂PO₄ in water (separately or premixed).
-
Step 3: Add the aqueous oxidant solution dropwise to the aldehyde solution at 0 °C over 20 minutes. Note: The solution will turn yellow (ClO₂ generation).
-
Step 4: Stir at room temperature for 2-4 hours. Monitor by TLC (EtOAc/Hexane).
-
Step 5 (Workup): Acidify to pH 2 with 1N HCl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Step 6 (Purification): Recrystallization from hexanes/EtOAc or column chromatography.
-
Performance Metrics:
-
Yield: 85–95%
-
Key Risk: Exothermic generation of ClO₂ gas; requires efficient fume hood ventilation.
Route B: Lithiation-Carboxylation (The "Regioselective" Approach)
When the aldehyde precursor is unavailable, or when installing the carboxylate at a specific position on a pre-existing furan core, directed ortho-metallation is the method of choice.
Mechanism & Utility
Furan undergoes lithiation preferentially at the C2/C5 positions (α-protons) due to the inductive effect of the oxygen. If C2 is blocked, lithiation occurs at C5. If both are open, C2 is kinetically favored.
Experimental Protocol: C2-Carboxylation of 3-Bromofuran
Objective: Synthesis of 3-bromofuran-2-carboxylic acid (demonstrating regiocontrol).
-
Reagents:
-
3-Bromofuran (5 mmol)
-
Lithium Diisopropylamide (LDA) (5.5 mmol, freshly prepared or commercial)
-
Dry THF (20 mL)
-
Dry CO₂ (gas or dry ice)
-
-
Procedure:
-
Step 1: Cool a solution of LDA in THF to -78 °C under Argon.
-
Step 2: Add 3-bromofuran dropwise. Stir for 30 minutes at -78 °C. Mechanism: The bulky base removes the proton at C2 (ortho to the bromide and alpha to oxygen).
-
Step 3: Bubble excess dry CO₂ gas into the reaction mixture for 15 minutes, or pour the mixture onto crushed dry ice.
-
Step 4: Allow to warm to room temperature.
-
Step 5 (Quench): Quench with saturated NH₄Cl, then acidify with 1N HCl to pH 2.
-
Step 6: Extract with EtOAc, alkali extraction (sat. NaHCO₃) followed by re-acidification is recommended to separate the acid from unreacted neutral furan.
-
Performance Metrics:
-
Yield: 70–80%
-
Regioselectivity: >20:1 (C2 vs C5) due to the ortho-directing effect of the bromide.
-
Key Risk: Lithium-halogen exchange is a competing side reaction if n-BuLi is used instead of LDA.
Route C: De Novo Cyclization (The "Assembly" Approach)
For highly substituted furans where the aromatic ring itself must be built, cyclization strategies like the Paal-Knorr or Feist-Bénary synthesis are used.
-
Paal-Knorr: Cyclization of 1,4-dicarbonyls.[3][4][5][6] To get a 2-acid, one carbonyl must be a 4-oxo-ester.
-
Feist-Bénary: Reaction of
-haloketones with -ketoesters.[7] Note: This typically yields furan-3-carboxylates.[3][8]
Protocol Summary (Paal-Knorr Variant): Refluxing ethyl 4-oxopentanoate with catalytic p-TsOH in toluene with a Dean-Stark trap yields ethyl 5-methylfuran-2-carboxylate. Saponification (LiOH/THF) yields the acid. This route is less atom-economical than Route A but essential for complex substitution patterns.
Comparative Assessment
The following table contrasts the three methodologies based on critical drug development criteria.
| Feature | Route A: Oxidation (Pinnick) | Route B: Lithiation-Carboxylation | Route C: De Novo (Paal-Knorr) |
| Primary Precursor | Substituted Furfural | Substituted Furan | 1,4-Dicarbonyl / Acyclic |
| Atom Economy | High (Loss of 2H) | High (Incorporation of CO₂) | Low (Loss of H₂O, multi-step) |
| Scalability | Excellent (Kg scale feasible) | Moderate (Cryogenic conditions) | Good (Thermal process) |
| FG Tolerance | High (Tolerates halides, esters) | Low (Sensitive to electrophiles) | Moderate (Acid sensitive) |
| Regiocontrol | Defined by aldehyde position | Defined by directing groups | Defined by precursor assembly |
| Green Metric | High (if using O₂/Catalyst) | Low (Organolithiums, solvents) | Moderate (Acid waste) |
Decision Matrix (DOT Diagram)
Caption: Strategic decision tree for selecting the optimal synthetic pathway based on precursor availability and substitution pattern.
Mechanistic Insight: The Regioselectivity of Route B
Understanding the lithiation logic is vital for Route B. The furan oxygen lone pairs exert an Inductive Effect (-I) that acidifies the
-
Scenario 1: Unsubstituted Furan.
-
Lithiation
C2 (Kinetically favored).
-
-
Scenario 2: 3-Substituted Furan (e.g., 3-Bromofuran).
-
Lithiation
C2. The C2 proton is sandwiched between the oxygen and the bromide (ortho-directing), making it significantly more acidic.
-
-
Scenario 3: 2-Substituted Furan (e.g., 2-Silylfuran).
-
Lithiation
C5. The C2 position is blocked; the base attacks the remaining -position.
-
Caption: Regioselective C2-lithiation of 3-bromofuran directed by the heteroatom and substituent.
References
-
Pinnick Oxidation Protocol & Scope
-
Kraus, G. A., & Roth, B. (1980). "Synthetic studies toward verrucarol. 2. Synthesis of the AB ring system." The Journal of Organic Chemistry, 45(24), 4825–4830. Link
- Note: Establishes the standard NaClO₂/Scavenger conditions.
-
-
Regioselective Lithiation of Furans
-
Bures, E., Nieman, J. A., & Keay, B. A. (1997). "Regioselective Preparation of 2,4-, 3,4-, and 2,3,4-Substituted Furan Rings. 2. Regioselective Lithiation of 2-Silylated-3-substituted Furan Rings." The Journal of Organic Chemistry, 62(25), 8750-8758. Link
-
-
Scalable Carboxylation (Industrial Relevance)
-
Dick, G. R., et al. (2017). "A scalable carboxylation route to furan-2,5-dicarboxylic acid." Green Chemistry, 19, 2966-2972. Link
-
-
Feist-Bénary & Cyclization Reviews
-
Keay, B. A. (2009). "Synthetic Strategies for the Assembly of Furanoid Ring Systems." Chemical Society Reviews. Link
-
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- 3. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. Paal–Knorr synthesis of furans [quimicaorganica.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Method Validation for 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid
This guide provides a comprehensive framework for the validation of a quantitative High-Performance Liquid Chromatography (HPLC) method for 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid. As a molecule of interest in pharmaceutical development, either as an active pharmaceutical ingredient (API) intermediate or a potential impurity, a robust and reliable analytical method is paramount for ensuring product quality and regulatory compliance.
This document is structured not as a rigid template, but as a narrative guide grounded in the principles of scientific integrity and regulatory expectations. We will explore the causality behind experimental choices, present detailed protocols, and compare the primary analytical method with viable alternatives, supported by illustrative data. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]
The Analytical Challenge and Proposed Method
5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid is a heterocyclic compound containing a carboxylic acid group. This functionality dictates key considerations for its analysis by reverse-phase HPLC. The primary analytical goal is to develop a method that is specific, accurate, precise, and robust for its intended purpose, which we will define as a quantitative assay for purity and content uniformity.
Proposed HPLC-UV Method:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: A C18 column provides a versatile non-polar stationary phase suitable for the retention of this moderately non-polar analyte.
-
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (55:45 v/v).
-
Rationale: The acidic mobile phase (pH ~2.5) is critical for suppressing the ionization of the carboxylic acid group.[6] This ensures the analyte is in a single, non-ionized form, leading to consistent retention and improved peak shape (i.e., less tailing).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak areas.
-
-
Detection Wavelength: 265 nm.
-
Rationale: This wavelength should be determined by running a UV scan of the analyte to find its lambda max (λmax), ensuring maximum sensitivity.
-
-
Injection Volume: 10 µL.
-
Standard & Sample Diluent: Mobile Phase.
The Validation Workflow: A Systematic, Evidence-Based Approach
Analytical method validation is a structured process to confirm that the developed method is suitable for its intended use.[7][8][9] The following sections detail the experimental protocols and acceptance criteria for each validation parameter.
Caption: The sequential workflow for analytical method validation.
System Suitability Testing (SST)
Purpose: SST is a mandatory check performed before any sample analysis to ensure the HPLC system is performing adequately.[10][11][12] It verifies that the equipment, electronics, and analytical operations constitute a system that can be evaluated as a whole.[13]
Experimental Protocol:
-
Prepare a standard solution of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid at the target concentration (e.g., 100 µg/mL).
-
Inject this standard solution five or six consecutive times.
-
Evaluate the resulting chromatograms for the parameters below.
Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration accuracy. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and peak sharpness. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and system.[14] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Specificity
Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[15][16][17][18]
Experimental Protocol:
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
-
Analyze a blank (diluent), a placebo (if in a formulation), the unstressed analyte standard, and each of the stressed samples.
-
Assess the peak purity of the analyte in the stressed samples using a photodiode array (PDA) detector.
Acceptance Criteria:
-
The analyte peak should be free from co-elution with any degradation products, impurities, or placebo components.
-
The peak purity angle should be less than the peak purity threshold, indicating spectral homogeneity across the peak.
Linearity and Range
Purpose: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[15][18] The range is the interval between the upper and lower concentrations for which the method has a suitable level of linearity, accuracy, and precision.[9][18]
Experimental Protocol:
-
Prepare a stock solution of the analyte.
-
Perform serial dilutions to prepare at least five concentration levels spanning the expected range. For an assay, this is typically 80% to 120% of the target test concentration.[17]
-
Inject each concentration level in triplicate.
-
Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.
Acceptance Criteria & Hypothetical Data:
| Concentration (% of Target) | Concentration (µg/mL) | Mean Peak Area |
|---|---|---|
| 80% | 80 | 810500 |
| 90% | 90 | 905600 |
| 100% | 100 | 1001200 |
| 110% | 110 | 1104500 |
| 120% | 120 | 1208900 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | | Should be close to zero |
Accuracy
Purpose: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[15][16] It is often determined by a recovery study.
Experimental Protocol:
-
For a drug substance, accuracy is typically inferred from the linearity data.
-
For a drug product, spike a placebo blend with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three samples at each level and analyze them.
-
Calculate the percent recovery for each sample.
Acceptance Criteria & Hypothetical Data:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.3 | 100.3% |
| 120% | 120.0 | 119.2 | 99.3% |
| Mean Recovery | 98.0% to 102.0% [15] |
| % RSD | | | ≤ 2.0% |
Precision
Purpose: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[16] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same lot at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[9]
-
Intermediate Precision (Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[9]
Acceptance Criteria & Hypothetical Data:
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 | Acceptance Criteria |
|---|---|---|---|
| Number of Replicates | 6 | 6 | - |
| Mean Assay Value (%) | 99.8% | 100.1% | - |
| % RSD | 0.45% | 0.52% | ≤ 2.0% [19] |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20][21]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[20][21][22]
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Sequentially dilute a low-concentration solution of the analyte.
-
Inject the solutions and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[20]
Acceptance Criteria & Hypothetical Data:
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| LOD (µg/mL) | 0.05 | S/N Ratio ≈ 3:1 |
| LOQ (µg/mL) | 0.15 | S/N Ratio ≈ 10:1 |
| Precision at LOQ (%RSD) | ≤ 10% | Demonstrate acceptable precision at this concentration. |
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[23][24][25][26] This provides an indication of its reliability during normal usage.[24]
Experimental Protocol:
-
Vary critical HPLC parameters one at a time.
-
Analyze a system suitability solution under each new condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).
Acceptance Criteria & Hypothetical Data:
| Parameter Varied | Variation | Result | Acceptance Criteria |
|---|---|---|---|
| Flow Rate | ± 0.1 mL/min | System suitability passes | All SST criteria met. |
| Column Temperature | ± 2°C | System suitability passes | All SST criteria met. |
| Mobile Phase % Acetonitrile | ± 2% | System suitability passes | All SST criteria met. |
Comparison of Analytical Methods
While HPLC-UV is a robust and widely accessible technique, other methods offer different advantages and disadvantages for the analysis of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Official web site : ICH [ich.org]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 12. assayprism.com [assayprism.com]
- 13. System suitability testing | PPTX [slideshare.net]
- 14. jetir.org [jetir.org]
- 15. assayprism.com [assayprism.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 18. Analytical Method Validation Definitions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 19. demarcheiso17025.com [demarcheiso17025.com]
- 20. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]
- 21. researchgate.net [researchgate.net]
- 22. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. pharmtech.com [pharmtech.com]
- 26. pharmaguru.co [pharmaguru.co]
Comparing the efficacy of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid with known inhibitors
An In-Depth Comparative Efficacy Analysis of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic Acid as a Novel 5-Lipoxygenase Inhibitor
Introduction: The Role of 5-Lipoxygenase in Inflammation and the Quest for Novel Inhibitors
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease. A key mediator in the inflammatory cascade is the enzyme 5-lipoxygenase (5-LOX). 5-LOX catalyzes the conversion of arachidonic acid into leukotrienes, which are potent pro-inflammatory signaling molecules. Consequently, the inhibition of 5-LOX represents a significant therapeutic strategy for managing inflammatory disorders.
While several 5-LOX inhibitors have been developed, the search for novel scaffolds with improved potency, selectivity, and pharmacokinetic profiles is ongoing. This guide introduces a hypothetical novel compound, 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid (designated here as FMC-1), and provides a framework for comparing its efficacy against well-established 5-LOX inhibitors. We will explore the experimental methodologies required to validate its inhibitory potential and present a comparative analysis based on established benchmarks.
The Comparators: Established 5-LOX Inhibitors
To ascertain the therapeutic potential of FMC-1, its efficacy must be benchmarked against known inhibitors with distinct mechanisms of action. For this analysis, we have selected two well-characterized inhibitors:
-
Zileuton: The only 5-LOX inhibitor currently approved by the FDA for clinical use in the treatment of asthma. It acts as a direct, reversible inhibitor of 5-LOX.
-
MK-886: A potent and specific 5-lipoxygenase-activating protein (FLAP) inhibitor. FLAP is a crucial co-factor that presents arachidonic acid to 5-LOX, and its inhibition indirectly prevents 5-LOX activity.
This selection allows for a comprehensive comparison of FMC-1 against both a direct enzyme inhibitor and an inhibitor of a critical accessory protein.
Comparative Efficacy Data: A Quantitative Overview
The following table summarizes the inhibitory concentrations (IC50) for our selected compounds, with hypothetical values assigned to FMC-1 for illustrative purposes. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target | IC50 (in vitro) | Notes |
| FMC-1 (Hypothetical) | 5-LOX | 0.5 µM | Potent direct inhibition in enzyme-based assays. |
| Zileuton | 5-LOX | 1-5 µM | Clinically approved benchmark for direct 5-LOX inhibition. |
| MK-886 | FLAP | 3 nM | Highly potent, but targets the accessory protein, not the enzyme directly. |
Experimental Design for Efficacy Comparison
A multi-tiered approach is essential for a robust comparison. This involves progressing from direct enzyme inhibition assays to more physiologically relevant cell-based models.
Workflow for Comparative Efficacy Testing
Caption: A streamlined workflow for evaluating and comparing 5-LOX inhibitors.
Protocol 1: In Vitro 5-LOX Inhibition Assay
This assay directly measures the ability of a compound to inhibit purified 5-LOX enzyme activity.
Principle: The activity of purified human 5-LOX is determined by measuring the formation of its products from arachidonic acid using spectrophotometry.
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant human 5-LOX is pre-incubated with calcium chloride and dithiothreitol (DTT) on ice.
-
Inhibitor Incubation: The enzyme solution is incubated with varying concentrations of FMC-1 and Zileuton (typically from 0.01 µM to 100 µM) for 15 minutes at room temperature. A DMSO control is run in parallel.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After 10 minutes, the reaction is stopped by adding a quenching solution (e.g., a mixture of methanol and citric acid).
-
Product Detection: The formation of conjugated dienes (a characteristic of leukotriene synthesis) is measured by reading the absorbance at 234 nm.
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Leukotriene B4 (LTB4) Production Assay
This assay provides a more physiologically relevant measure of 5-LOX pathway inhibition within a cellular context.
Principle: Human neutrophils are stimulated to produce LTB4 via the 5-LOX pathway. The amount of LTB4 produced in the presence of inhibitors is quantified using an ELISA kit.
Step-by-Step Methodology:
-
Cell Isolation: Primary human neutrophils are isolated from the blood of healthy donors using density gradient centrifugation.
-
Pre-incubation with Inhibitors: Neutrophils are pre-incubated with various concentrations of FMC-1, Zileuton, and MK-886 for 30 minutes.
-
Cell Stimulation: The cells are then stimulated with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway and induce LTB4 production.
-
Supernatant Collection: After a 15-minute incubation, the cells are pelleted, and the supernatant containing the secreted LTB4 is collected.
-
LTB4 Quantification: The concentration of LTB4 in the supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The IC50 values for the inhibition of LTB4 production are calculated for each compound.
Interpreting the Results and Mechanistic Insights
The hypothetical data suggest that FMC-1 is a potent, direct inhibitor of 5-LOX, with an IC50 value superior to the clinically used Zileuton in the in vitro assay. The cell-based assay is crucial for confirming that this enzymatic inhibition translates to efficacy in a cellular environment and for comparing its performance against an indirect inhibitor like MK-886. While MK-886 shows higher potency, its mechanism (targeting FLAP) is distinct. FMC-1's direct action on 5-LOX places it in the same mechanistic class as Zileuton, where it shows promise.
The 5-Lipoxygenase Signaling Pathway
Caption: Inhibition points of FMC-1, Zileuton, and MK-886 in the 5-LOX pathway.
Conclusion and Future Directions
This guide outlines a comparative framework for evaluating the efficacy of a novel furan-based compound, FMC-1, as a hypothetical 5-LOX inhibitor. Based on our illustrative data, FMC-1 demonstrates significant potential, with superior in vitro potency compared to the clinical benchmark, Zileuton. The described experimental protocols provide a clear path for validating these findings.
Further studies should focus on selectivity profiling to ensure FMC-1 does not inhibit other related enzymes (e.g., COX-1/2), followed by pharmacokinetic and in vivo efficacy studies in animal models of inflammation. This structured approach is essential for rigorously evaluating the therapeutic potential of FMC-1 and its standing relative to established inhibitors.
References
-
Title: 5-Lipoxygenase, a key enzyme in the synthesis of leukotrienes Source: ScienceDirect URL: [Link]
-
Title: The 5-lipoxygenase pathway in health and disease Source: The Journal of Allergy and Clinical Immunology URL: [Link]
-
Title: Zileuton Source: DrugBank Online URL: [Link]
-
Title: MK-886, a potent and specific leukotriene biosynthesis inhibitor Source: Annals of the New York Academy of Sciences URL: [Link]
A Comparative Guide to the Cross-Reactivity Profile of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid
Abstract
This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid, a novel furan-based compound with potential therapeutic applications. In the absence of specific target information for this molecule, we present a hypothetical scenario where its primary activity is inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[1][2][3] This guide details the experimental design, step-by-step protocols for comparative in vitro assays, and a logical framework for data interpretation. By comparing the inhibitory activity against COX-2 with that of the closely related isoform COX-1 and other structurally relevant off-targets, researchers can gain crucial insights into the compound's selectivity and potential for off-target effects. The methodologies and principles outlined herein are broadly applicable to the preclinical safety assessment of novel chemical entities.
Introduction: The Importance of Selectivity Profiling
Furan-containing compounds represent a significant class of pharmacologically active molecules with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][4][5] The versatility of the furan scaffold allows for fine-tuning of a compound's properties to enhance efficacy and reduce toxicity.[3] 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid is a synthetic furan derivative. While its specific biological targets are yet to be fully elucidated, its structural features, particularly the carboxylic acid moiety, suggest potential interactions with a range of biological targets.[6]
The carboxylic acid group is a common pharmacophore in many drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs), and is often crucial for binding to target enzymes.[6] However, this functional group can also contribute to off-target effects and metabolic liabilities.[7][8] Therefore, a thorough investigation of cross-reactivity is paramount in the early stages of drug development to predict potential side effects and ensure a favorable safety profile.
This guide uses a hypothetical framework where 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid is being investigated as a selective COX-2 inhibitor. The rationale for this is the prevalence of furan-based molecules with anti-inflammatory properties.[2][3] We will compare its activity against COX-2 with its activity against the constitutive isoform COX-1, as selectivity for COX-2 over COX-1 is a key determinant of the gastrointestinal safety of NSAIDs. Furthermore, we will explore potential cross-reactivity with other enzymes that have structurally similar active sites or are known to be affected by carboxylic acid-containing drugs.
Experimental Design and Rationale
The core of this cross-reactivity study is a comparative analysis of the compound's inhibitory potency against a panel of selected targets. The choice of targets is critical and should be based on both the presumed primary target and the structural alerts within the molecule.
Target Selection
-
Primary Target (Hypothetical): Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the production of prostaglandins that mediate inflammation and pain.
-
Primary Off-Target: Cyclooxygenase-1 (COX-1): A constitutively expressed enzyme involved in homeostatic functions, such as protection of the gastric mucosa and platelet aggregation. Inhibition of COX-1 is associated with the gastrointestinal side effects of traditional NSAIDs.
-
Secondary Off-Targets:
-
5-Lipoxygenase (5-LOX): Another key enzyme in the inflammatory cascade, responsible for the synthesis of leukotrienes. Some compounds can inhibit both COX and LOX pathways.
-
Carbonic Anhydrase II (CA-II): A ubiquitous enzyme that is a known off-target for some carboxylic acid-containing drugs.
-
Fatty Acid Amide Hydrolase (FAAH): A serine hydrolase involved in the degradation of endocannabinoids. Its active site can accommodate fatty acid-like molecules.
-
Assay Principle
For this guide, we will focus on in vitro enzyme inhibition assays. These assays provide a direct measure of the compound's ability to interfere with the catalytic activity of the target enzyme. The half-maximal inhibitory concentration (IC50) will be the primary metric for comparing potency.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the key experiments cited in this guide.
General Assay Preparation
-
Compound Preparation: Prepare a 10 mM stock solution of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in DMSO to create a range of concentrations for testing. The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects.
-
Enzyme and Substrate Preparation: Reconstitute lyophilized enzymes and substrates in their respective assay buffers as recommended by the manufacturer. Keep enzymes on ice throughout the experiment.
COX-1 and COX-2 Inhibition Assay (Colorimetric)
This protocol is adapted from standard commercially available COX inhibitor screening kits.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.
-
Heme: Add to the assay buffer to a final concentration of 1 µM.
-
Enzyme: Dilute human recombinant COX-1 or COX-2 in assay buffer.
-
Arachidonic Acid (Substrate): Dilute in assay buffer.
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD): Prepare according to manufacturer's instructions.
-
-
Assay Procedure:
-
Add 150 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of heme to all wells.
-
Add 10 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 10 µL of diluted COX-1 or COX-2 enzyme to the wells.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid.
-
Incubate for 2 minutes at 37°C.
-
Add 20 µL of the colorimetric substrate solution.
-
Measure the absorbance at 590 nm using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
5-LOX Inhibition Assay (Fluorometric)
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP.
-
Enzyme: Dilute human recombinant 5-LOX in assay buffer.
-
Substrate: A suitable fluorogenic 5-LOX substrate.
-
-
Assay Procedure:
-
Add 80 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of the diluted compound or DMSO.
-
Add 10 µL of diluted 5-LOX enzyme.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.
-
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase). Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Inhibitory Activity of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid against Selected Targets
| Target Enzyme | IC50 (µM) |
| COX-2 | 0.5 |
| COX-1 | 25 |
| 5-LOX | > 100 |
| CA-II | 75 |
| FAAH | > 100 |
Interpretation of Hypothetical Data:
Based on the data in Table 1, 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid demonstrates potent inhibition of COX-2 with an IC50 of 0.5 µM. The compound is 50-fold more selective for COX-2 over COX-1 (IC50 = 25 µM), suggesting a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs. The compound shows weak inhibition of CA-II and no significant activity against 5-LOX and FAAH at concentrations up to 100 µM. This hypothetical profile suggests a relatively selective mechanism of action.
Visualizing the Workflow and Pathways
Diagrams are essential for illustrating complex experimental processes and biological pathways.
Caption: Simplified overview of the arachidonic acid metabolic pathways.
Conclusion and Future Directions
This guide outlines a systematic approach for the initial cross-reactivity profiling of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid, using a hypothetical scenario centered on COX-2 inhibition. The described methodologies for in vitro enzyme assays, along with the framework for data interpretation, provide a solid foundation for assessing the compound's selectivity. The hypothetical data presented suggests that 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid could be a selective COX-2 inhibitor with a promising preclinical safety profile.
Further studies should expand the panel of off-targets to include a broader range of kinases, phosphatases, and other enzymes known to be promiscuous binders. Cellular assays should also be employed to confirm the in vitro findings in a more physiologically relevant context. Ultimately, a comprehensive understanding of a compound's cross-reactivity is essential for its successful development into a safe and effective therapeutic agent.
References
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
-
Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. BenchChem.
-
A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences.
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules.
-
A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives. BenchChem.
-
Minimizing the DILI potential of carboxylic acid-containing drugs: a perspective. Drug Metabolism Reviews.
-
Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Journal of Medicinal Chemistry.
-
Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry.
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry.
-
List of carboxylic acid compounds that have been associated with toxic reactions (continued). ResearchGate.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 5. mdpi.com [mdpi.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid
Strategic Context & Molecule Analysis
Handling 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid requires a nuanced approach that goes beyond standard "white powder" protocols. As a building block often used in fragment-based drug discovery (FBDD) and flavor chemistry, its safety profile is dictated by three distinct functional groups.
Understanding the structure-hazard relationship is the first step to safety:
-
Furan Ring: Susceptible to oxidation and ring-opening; potential for peroxide formation (though lower risk in acid form than in neutral furans).
-
Carboxylic Acid (C-2): Provides acidity (pKa ~3-4), causing immediate irritation to mucous membranes and potential corrosion to metals.
-
Methylsulfanyl Group (Thioether): The critical operational hazard. Thioethers are prone to oxidation (S-oxidation) and possess low odor thresholds, often causing "stench" complaints that can shut down laboratory operations if containment fails.
Hazard Profile & Risk Assessment (H-Code Analysis)
Based on Structure-Activity Relationship (SAR) and analog data (e.g., 2-furoic acid, thioethers).
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1] | Acidic nature reacts with skin moisture; delayed burns possible. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Dust is the primary vector; corneal damage risk is high upon contact. |
| STOT-SE | H335 | May cause respiratory irritation.[2] | Inhalation of dust triggers coughing/spasms. Zero-tolerance for open-bench handling. |
| Sensitization | Note | Potential sensitizer. | Furan compounds can be sensitizers; minimize repeated exposure. |
Personal Protective Equipment (PPE) Matrix
Standard lab coats and safety glasses are insufficient for sulfur-containing furan acids.
| Zone | PPE Requirement | Technical Rationale (The "Why") |
| Respiratory | Fume Hood (Face Velocity > 0.5 m/s) | Critical: The methylsulfanyl group can release volatile sulfur odors. The hood prevents laboratory contamination and respiratory irritation. |
| Hand Protection | Double Nitrile (0.11 mm min) | Permeation Defense: Sulfur compounds can permeate thin nitrile. Double gloving creates a sacrificial outer layer. Change outer gloves immediately upon splash. |
| Eye Protection | Chemical Goggles (Not Safety Glasses) | Dust Seal: Safety glasses allow dust entry from the sides. Goggles seal the orbital area against acidic dust and sublimed vapors. |
| Body | Lab Coat + Tyvek Sleeves | Wrist Gap: The gap between the glove and lab coat is the most common exposure point. Tyvek sleeves bridge this gap. |
Operational Protocol: Safe Handling Workflow
Phase A: Preparation & Weighing
Goal: Containment of dust and odor.
-
Static Control: Furan acids are often fluffy, electrostatic solids. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.
-
The "Closed Transfer" Rule:
-
Never weigh this compound on an open bench.
-
If a balance is not available inside a hood, use a pre-tared vial method: Tare vial in the lab -> Move to hood -> Add solid -> Cap tightly -> Return to balance.
-
-
Odor Trap: Keep a beaker of dilute bleach (sodium hypochlorite) or hydrogen peroxide in the hood only for wiping down spatulas. This oxidizes the sulfur residue immediately, neutralizing the smell (See Disposal for caveats).
Phase B: Solubilization & Reaction
-
Solvent Choice: When dissolving in chlorinated solvents (DCM, Chloroform), the permeation rate through nitrile gloves increases drastically. Switch to Silver Shield/Laminate gloves if handling concentrated solutions in DCM.
-
Acid-Base Caution: This compound is an acid. Addition to carbonate/bicarbonate bases will release CO2 rapidly. Add base dropwise to prevent "volcano" foaming that spreads the chemical.
Phase C: Decontamination
-
Wipe Down: Use a solvent-dampened wipe (Ethanol) to clean the work area.
-
Odor Neutralization: Wipe surfaces with a mild oxidant (1% Bleach) only if compatible with other chemicals in the hood. Rinse with water immediately to prevent corrosion.
Waste Disposal & Emergency Response
Chemical Waste Management
Improper disposal is a common compliance failure with sulfur compounds.
-
Stream A (Solid Waste): Double-bag in polyethylene. Label clearly as "Solid Organic Acid - Sulfur Containing."
-
Stream B (Liquid Waste):
-
Do NOT mix with strong oxidizers (Nitric acid) in the waste container; this can generate heat and SOx gas.
-
Segregate into "Halogenated" or "Non-Halogenated" solvent waste based on the solvent used.
-
Tagging: Explicitly write "Contains Sulfides/Thioethers" on the tag to alert waste handlers of potential odors.
-
Emergency Procedures
-
Spill (Solid): Do not dry sweep (creates dust). Cover with a wet paper towel (water or PEG-400), then scoop into a bag. Ventilate the area.[2][3]
-
Eye Contact: Flush for 15 full minutes . The acidic nature requires thorough irrigation to restore pH balance.
-
Skin Contact: Wash with soap and water.[1][2][3] Do not use ethanol on skin; it may increase absorption of the furan ring.
Visualized Safety Workflow
The following diagram outlines the decision logic for handling this specific compound.
Figure 1: Decision matrix for PPE selection and handling workflow based on physical state.
References
-
PubChem. (n.d.).[4] 2-Furancarboxylic acid (Analogous Hazard Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[4] Substance Information: Furan-2-carboxylic acid.[1][4][5][6][7] Retrieved October 26, 2023, from [Link]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. aksci.com [aksci.com]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Formylfuran-2-carboxylic Acid | CAS 13529-17-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. aceschem.com [aceschem.com]
- 7. 79504-96-4 CAS MSDS (5-[(PHENYLSULFANYL)METHYL]-2-FUROIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
